Mat2A-IN-19
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C23H15F5N6O3 |
|---|---|
Poids moléculaire |
518.4 g/mol |
Nom IUPAC |
8-[4-(difluoromethoxy)phenyl]-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethoxy)pteridin-7-one |
InChI |
InChI=1S/C23H15F5N6O3/c1-33-10-13-8-12(2-7-16(13)32-33)18-20(35)34(14-3-5-15(6-4-14)37-21(24)25)19-17(30-18)9-29-22(31-19)36-11-23(26,27)28/h2-10,21H,11H2,1H3 |
Clé InChI |
MVNSKAGISBZYQY-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Synthetic Lethal Tactic: A Technical Guide to the Mechanism of Action of MAT2A Inhibitors in MTAP-Deleted Cancers
For Immediate Release
[City, State] – [Date] – The targeted therapy landscape for a significant portion of human cancers is being reshaped by a precision oncology approach centered on the synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and methylthioadenosine phosphorylase (MTAP). This in-depth technical guide elucidates the mechanism of action of MAT2A inhibitors, such as Mat2A-IN-19, in tumors harboring an MTAP deletion, a genetic alteration present in approximately 15% of all cancers.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals engaged in the advancement of novel cancer therapeutics.
Executive Summary
The co-deletion of the MTAP gene with the tumor suppressor CDKN2A creates a unique metabolic vulnerability in cancer cells.[1][5] The absence of the MTAP enzyme leads to the accumulation of 5'-methylthioadenosine (MTA), which endogenously inhibits protein arginine methyltransferase 5 (PRMT5).[3] This partial inhibition of PRMT5 renders these cancer cells exquisitely dependent on the activity of MAT2A, the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor. MAT2A inhibitors exploit this dependency by further reducing SAM levels, leading to a profound and selective inhibition of PRMT5 activity in MTAP-deleted cancer cells. This synthetic lethal interaction ultimately results in disruptions in mRNA splicing, DNA damage, and cell cycle arrest, culminating in tumor cell death.[1][3][5][6]
The MAT2A-MTAP Synthetic Lethal Interaction
The concept of synthetic lethality, where the loss of two genes is lethal to a cell but the loss of either one alone is not, provides a powerful framework for developing cancer therapies that spare normal tissues. The relationship between MAT2A and MTAP is a prime example of this principle.
-
MTAP Deletion and MTA Accumulation: The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene.[1][5] MTAP is a critical enzyme in the methionine salvage pathway, responsible for converting MTA into intermediates for methionine and adenine (B156593) synthesis. In MTAP-deleted cancer cells, the inability to metabolize MTA leads to its intracellular accumulation.[3]
-
MTA as an Endogenous PRMT5 Inhibitor: The accumulated MTA acts as a competitive inhibitor of PRMT5, a key enzyme that catalyzes the symmetric dimethylation of arginine residues on a variety of proteins, including histones and components of the spliceosome.[3] This partial inhibition of PRMT5 creates a heightened reliance on the available pool of its substrate, SAM.
-
MAT2A Inhibition and SAM Depletion: MAT2A is the enzyme that synthesizes SAM from methionine and ATP. By inhibiting MAT2A, compounds like this compound drastically reduce the intracellular concentration of SAM.[7]
-
Synthetic Lethality: In MTAP-deleted cells, the combination of MTA-induced partial PRMT5 inhibition and MAT2A inhibitor-induced SAM depletion leads to a profound suppression of PRMT5 activity. This dual insult is catastrophic for the cancer cell, leading to its selective death, while normal cells with functional MTAP are largely unaffected.[3][6]
Signaling Pathways and Downstream Effects
The inhibition of MAT2A in MTAP-deleted cancer cells triggers a cascade of downstream events, primarily mediated by the suppression of PRMT5 activity.
Disruption of mRNA Splicing
PRMT5 is essential for the proper functioning of the spliceosome, a complex machinery responsible for intron removal from pre-mRNA. Inhibition of PRMT5 leads to widespread splicing defects.[1][8] This results in the production of aberrant proteins and can trigger cellular stress responses.
DNA Damage and Cell Cycle Arrest
The disruption of normal cellular processes, including splicing, can lead to the accumulation of DNA damage.[1][7] MAT2A inhibition has been shown to induce DNA damage and activate cell cycle checkpoints, leading to cell cycle arrest and preventing further proliferation of the cancer cells.[3]
Induction of Apoptosis and Senescence
The culmination of these cellular insults, including dysfunctional splicing and DNA damage, can trigger programmed cell death (apoptosis) or a state of permanent cell cycle arrest known as senescence.[3]
Below is a diagram illustrating the core mechanism of action of MAT2A inhibitors in MTAP-deleted cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insilico Medicine expands synthetic lethality portfolio with nomination of a preclinical candidate targeting MAT2A for the treatment of MTAP-deleted cancers [prnewswire.com]
- 8. aacrjournals.org [aacrjournals.org]
The Impact of MAT2A Inhibition on S-adenosylmethionine Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme in cellular metabolism, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions. Inhibition of MAT2A has emerged as a promising therapeutic strategy, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletions. This technical guide provides an in-depth analysis of the effects of MAT2A inhibitors, with a focus on Mat2A-IN-19 and other key preclinical and clinical compounds, on intracellular SAM levels. It includes a compilation of quantitative data, detailed experimental protocols for the assessment of SAM, and visual diagrams of the associated signaling pathways and experimental workflows.
Introduction: The Central Role of MAT2A in Cellular Metabolism
MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), a pivotal molecule in one-carbon metabolism.[1][2] SAM is the primary methyl group donor for the methylation of DNA, RNA, histones, and other proteins, thereby playing a crucial role in epigenetic regulation and cellular homeostasis.[2][3] In cancer cells, particularly those with MTAP deletions, there is an increased reliance on MAT2A for SAM production, making it a key therapeutic target.[4][5] Inhibition of MAT2A leads to a depletion of intracellular SAM, which can induce a synthetic lethal effect in these cancer cells.[4][6]
Quantitative Effects of MAT2A Inhibitors on SAM Levels
The primary pharmacodynamic effect of MAT2A inhibitors is the reduction of intracellular and plasma SAM levels. This has been consistently demonstrated across a range of preclinical and clinical studies with various MAT2A inhibitors.
Table 1: In Vitro Inhibition of Intracellular SAM by MAT2A Inhibitors
| Inhibitor | Cell Line | Treatment Conditions | SAM Reduction (IC50 or % of Control) | Reference |
| AG-270 | HCT116 MTAP-null | 72 hours | IC50 of 20 nM | [7] |
| PF-9366 | H520 (Lung Carcinoma) | 6 hours | IC50 of 1.2 µM | [8][9] |
| PF-9366 | Huh-7 (Hepatocellular Carcinoma) | 6 hours | IC50 of 225 nM | [8][9] |
| FIDAS-5 | LS174T (Colorectal Cancer) | Not specified | Significant reduction | [10] |
| AG-270 | HT-29 (Colorectal Cancer) | 24 hours | 6.3-fold decrease | [4] |
Table 2: In Vivo and Clinical Reduction of SAM by MAT2A Inhibitors
| Inhibitor | Model System | Dose and Schedule | SAM Reduction | Reference |
| AG-270 | KP4 MTAP-null xenografts (mice) | 200 mg/kg, orally, once daily for 38 days | Dose-dependent reduction in tumor SAM levels | [7] |
| FIDAS-5 | Mouse liver | 20 mg/kg for 1 week | Significant reduction | [10] |
| AG-270 | Patients with MTAP-deleted solid tumors | 50 mg to 400 mg once daily | 60-70% reduction in plasma SAM | [11] |
| IDE397 | Patients with MTAP-deleted tumors | Cohort 5 | 77% mean reduction in steady-state plasma SAM | [6] |
Signaling Pathways and Experimental Workflows
MAT2A Signaling Pathway and Mechanism of Inhibition
MAT2A is a key node in the methionine cycle. Its inhibition directly impacts the production of SAM, which in turn affects a multitude of downstream methylation events crucial for cancer cell survival.
Caption: The MAT2A pathway and the inhibitory action of this compound on SAM synthesis.
Experimental Workflow for Assessing the Effect of this compound on SAM Levels
A systematic workflow is essential for accurately quantifying the impact of MAT2A inhibitors on intracellular SAM concentrations.
Caption: A general experimental workflow for evaluating the effect of this compound on SAM levels.
Detailed Experimental Protocols
General Cell Culture and Treatment with Mat2A Inhibitors
-
Cell Lines: MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116, NCI-H838, MIA PaCa-2) are commonly used.[6]
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Inhibitor Preparation: Mat2A inhibitors are typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then serially diluted in culture medium to the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM) for a dose-response experiment.[1]
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the Mat2A inhibitor or a vehicle control (DMSO).[1]
-
Incubation: Cells are incubated with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions before harvesting for SAM analysis.[1]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are used for the engraftment of human cancer cell lines.[6]
-
Tumor Implantation: A suspension of cancer cells (e.g., HCT116 MTAP-/-) is injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.[6]
-
Drug Administration: The Mat2A inhibitor is formulated for oral or intraperitoneal administration and given to the mice at specified doses and schedules (e.g., once or twice daily).[6][7]
-
Pharmacodynamic Analysis: At specified time points during or at the end of the study, blood and tumor tissues are collected for the analysis of SAM levels.[6]
Quantification of S-adenosylmethionine (SAM) by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of SAM in biological samples.[1][12]
-
Sample Preparation (from cultured cells):
-
Place the culture plate on ice and aspirate the media.
-
Quickly wash the cell monolayer with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS completely.
-
Add a pre-chilled extraction solution (e.g., 80:20 methanol:water with 0.1% formic acid) to the cells.[1][12]
-
Spike the samples with a known concentration of a stable isotope-labeled internal standard (e.g., deuterated SAM).[1]
-
Scrape the cells from the plate and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate on ice.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.[13]
-
-
LC-MS/MS Conditions (Representative):
-
Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation.[12]
-
Column: A suitable HILIC column (e.g., BEH Amide).[12]
-
Mobile Phase: A gradient of ammonium (B1175870) acetate (B1210297) and formic acid in acetonitrile (B52724) and water.[12]
-
Mass Spectrometry: Operated in positive electrospray ionization (ESI) mode.[1]
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. A common transition for SAM is m/z 399.0 → 250.1.[1][14]
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of pure SAM.
-
The concentration of SAM in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
The final SAM concentration is normalized to the cell number or total protein concentration of the original sample.[1]
-
Conclusion
The inhibition of MAT2A presents a compelling therapeutic strategy for the treatment of MTAP-deleted cancers. The data presented in this guide clearly demonstrate that Mat2A inhibitors, including preclinical candidates and those in clinical development like AG-270 and IDE397, effectively reduce intracellular and plasma levels of S-adenosylmethionine.[6] This reduction in SAM is a key pharmacodynamic marker of target engagement and is directly linked to the anti-proliferative effects observed in preclinical and clinical studies.[6] The detailed experimental protocols provided herein offer a robust framework for researchers to further investigate the role of MAT2A and the efficacy of its inhibitors in various cancer models. The continued development of potent and selective MAT2A inhibitors holds significant promise for advancing precision medicine in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacr.org [aacr.org]
- 12. A Benchtop Approach To Measuring S-AdenosylMethionine Metabolite Levels Using HILIC UPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Therapeutic Avenue: An In-depth Technical Guide to the Discovery and Chemical Profile of MAT2A Inhibitor AG-270
A Note on the Topic: This technical guide focuses on the well-characterized, first-in-class MAT2A inhibitor, AG-270. The initial request for information on "Mat2A-IN-19" did not yield a specific, publicly documented molecule. It is presumed that "this compound" may be an internal, developmental, or vendor-specific name for a compound not widely cited in scientific literature. AG-270 has been selected as a representative and clinically relevant MAT2A inhibitor to fulfill the core requirements of this guide.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, primarily due to the concept of synthetic lethality in cancers harboring a specific genetic deletion. MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast number of cellular methylation reactions that are critical for gene expression, cell growth, and differentiation. A significant breakthrough in the field was the identification of a synthetic lethal relationship between the inhibition of MAT2A and the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP is co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of all human cancers.[1][2] This genetic alteration makes cancer cells exquisitely dependent on MAT2A for survival, creating a therapeutic window for selective targeting.
AG-270 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of MAT2A.[1][2][3] Its discovery and development represent a significant advancement in precision medicine, offering a targeted therapeutic strategy for a genetically defined patient population. This guide provides a comprehensive overview of the discovery, chemical structure, mechanism of action, and preclinical evaluation of AG-270.
Discovery and Chemical Structure of AG-270
The discovery of AG-270 was a result of a meticulous drug discovery campaign that began with fragment screening and progressed through iterative, structure-guided design.[1][2] This approach led to a greater than 10,000-fold improvement in potency from the initial fragment hits to the final clinical candidate.[1][2]
The chemical structure of AG-270 features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core. The molecule was optimized to achieve a balance of high potency, selectivity, and favorable pharmacokinetic properties suitable for oral administration.[2]
Quantitative Data for AG-270 and Precursor Compounds
The following table summarizes key quantitative data for AG-270 and related compounds, illustrating the structure-activity relationship (SAR) progression.
| Compound | MAT2A Enzymatic IC50 (μM) | HCT116 MTAP-null Cellular SAM Inhibition IC50 (μM) | HCT116 MTAP-null Cell Proliferation IC50 (μM) |
| Fragment Hit (Compound 1) | 620 | - | - |
| Initial Hit (Compound 2) | 1.5 | - | - |
| AGI-25696 (In vivo tool) | - | - | - |
| AG-270 | 0.014 | 0.02 | 0.257 |
Data compiled from Konteatis et al., J Med Chem, 2021.[2]
Mechanism of Action and Signaling Pathway
AG-270 is an allosteric, noncompetitive inhibitor of MAT2A.[1][2][4] It binds to a site distinct from the active site where ATP and methionine bind. The binding of AG-270 to the allosteric pocket prevents the release of the product, SAM, from the enzyme's active site, thereby potently inhibiting its enzymatic activity.[1][2]
The therapeutic rationale for MAT2A inhibition in MTAP-deleted cancers is rooted in the concept of synthetic lethality. In normal cells, MTAP plays a role in the methionine salvage pathway. In MTAP-deleted cancer cells, the accumulation of the metabolite methylthioadenosine (MTA) partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cells highly dependent on a steady supply of SAM for the remaining PRMT5 activity, which is essential for cellular processes like mRNA splicing. By inhibiting MAT2A with AG-270, the intracellular concentration of SAM is significantly reduced, leading to a further decrease in PRMT5 activity. This dual hit on the PRMT5 pathway selectively induces cell death in MTAP-deleted cancer cells.[5]
Experimental Protocols
Biochemical MAT2A Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against the MAT2A enzyme by measuring the production of inorganic phosphate (B84403) (Pi), a byproduct of the SAM synthesis reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
L-Methionine
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test inhibitor (e.g., AG-270) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.
-
In a 384-well plate, add the assay buffer.
-
Add the test inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add a solution of L-methionine and ATP to all wells.
-
Initiate the reaction by adding the recombinant MAT2A enzyme to all wells except the no-enzyme control.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the generated phosphate by adding the colorimetric detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength on a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This protocol outlines a method to assess the effect of a MAT2A inhibitor on the proliferation of cancer cells, particularly comparing MTAP-deleted and wild-type cell lines.
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and MTAP wild-type (e.g., HCT116 MTAP+/+) cancer cell lines
-
Cell culture medium and supplements
-
Test inhibitor (e.g., AG-270) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or MTT)
-
96-well or 384-well clear-bottom white plates (for luminescence/fluorescence) or clear plates (for absorbance)
Procedure:
-
Seed the MTAP-deleted and wild-type cells at a low density in multi-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the inhibitor dilutions. Include a vehicle control (DMSO).
-
Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Read the luminescence, fluorescence, or absorbance signal on a plate reader.
-
Calculate the percent inhibition of cell proliferation for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each cell line.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model using an MTAP-deleted cancer cell line.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
MTAP-deleted cancer cell line (e.g., KP4)
-
Matrigel (optional)
-
Test inhibitor (e.g., AG-270) formulated for oral administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant the MTAP-deleted cancer cells into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the respective groups, typically via oral gavage, at a predetermined dose and schedule (e.g., once daily).
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Analyze the data to determine the effect of the inhibitor on tumor growth inhibition.
Conclusion
AG-270 is a pioneering MAT2A inhibitor that exemplifies the power of a targeted, genetics-driven approach to cancer therapy. Its discovery, based on the synthetic lethal interaction with MTAP deletion, has paved the way for a new class of anticancer agents. The robust preclinical data, demonstrating potent and selective activity in relevant models, has supported its advancement into clinical trials.[1][2] The continued investigation of AG-270 and other MAT2A inhibitors holds significant promise for patients with MTAP-deleted cancers, a population with high unmet medical need.
References
- 1. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preclinical Studies and Target Validation of MAT2A Inhibitors: A Technical Guide
Disclaimer: No publicly available information was found for a compound specifically named "Mat2A-IN-19". This technical guide will therefore focus on the well-characterized, first-in-class MAT2A inhibitor, AG-270, as a representative example to illustrate the preclinical studies and target validation of this class of therapeutic agents. Data from other illustrative MAT2A inhibitors may also be presented to provide a broader context.
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth overview of the preclinical data and target validation strategies for MAT2A inhibitors, with a focus on their synthetic lethal interaction in MTAP-deleted cancers.
Introduction to MAT2A as a Therapeutic Target
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation.[1][2][3] In the context of oncology, MAT2A has emerged as a promising therapeutic target, particularly for cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4][5][6] This genetic alteration, present in approximately 15% of all human cancers, creates a specific vulnerability that can be exploited by MAT2A inhibitors.[4][5][6] The loss of MTAP leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA), which is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[7][8] This partial inhibition of PRMT5 sensitizes cancer cells to further reductions in SAM levels induced by MAT2A inhibitors, leading to a synthetic lethal effect.[7][8]
Target Validation
The validation of MAT2A as a therapeutic target in MTAP-deleted cancers has been established through several lines of evidence:
-
Genetic Studies: shRNA-mediated depletion of MAT2A has been shown to selectively inhibit the proliferation of MTAP-deleted cancer cells compared to their wild-type counterparts.[9]
-
Biochemical Evidence: Inhibition of MAT2A leads to a reduction in intracellular SAM levels.[7] This, in turn, results in decreased activity of PRMT5, as evidenced by reduced levels of symmetric dimethylarginine (SDMA), a downstream marker of PRMT5 activity.[7]
-
Cellular Phenotypes: Treatment of MTAP-deleted cancer cell lines with MAT2A inhibitors leads to cell cycle arrest, induction of senescence, and ultimately, apoptosis.[7]
Signaling Pathway
The synthetic lethal interaction between MAT2A inhibition and MTAP deletion is centered on the PRMT5 pathway. The following diagram illustrates this relationship.
References
- 1. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. probiologists.com [probiologists.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
MAT2A as a therapeutic target in oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Methionine adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target in oncology, particularly for cancers harboring a specific genetic deletion. As the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor in cells, MAT2A plays a critical role in cellular metabolism and epigenetic regulation.[1][2][3] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival.[4][5] This synthetic lethal relationship provides a clear therapeutic window for MAT2A inhibitors, which can selectively target cancer cells while sparing normal tissues. This guide provides a comprehensive overview of the preclinical and early clinical research on MAT2A inhibitors, detailing the underlying biological rationale, key experimental methodologies, and a summary of the current landscape of inhibitors in development.
The MAT2A-MTAP Synthetic Lethal Relationship
The basis for targeting MAT2A in oncology lies in its synthetic lethal interaction with the loss of MTAP. MTAP is an essential enzyme in the methionine salvage pathway. Its deletion, often co-occurring with the deletion of the tumor suppressor gene CDKN2A, leads to the accumulation of methylthioadenosine (MTA).[6] MTA is a potent endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in various cellular processes, including RNA splicing.[6] This partial inhibition of PRMT5 by MTA makes MTAP-deleted cancer cells highly dependent on a continuous supply of SAM, the substrate for the residual PRMT5 activity, to maintain essential functions.[4]
MAT2A is the principal enzyme that synthesizes SAM from methionine and ATP.[2][7] By inhibiting MAT2A, the intracellular concentration of SAM is significantly reduced.[8][9] In MTAP-deleted cells, this depletion of SAM further cripples the already compromised PRMT5 activity, leading to splicing defects, DNA damage, and ultimately, cell death.[5] Normal cells, with functional MTAP, do not accumulate MTA and are therefore less sensitive to the reduction in SAM levels caused by MAT2A inhibition.[10] This selective vulnerability of MTAP-deleted cancer cells forms the foundation for the development of targeted MAT2A inhibitors.
Key Signaling Pathways
The signaling network centered around MAT2A in MTAP-deleted cancers is a critical area of study for understanding the mechanism of action of MAT2A inhibitors. The core pathway involves the interplay between methionine metabolism, SAM synthesis, and PRMT5-mediated methylation.
Preclinical Evaluation Workflow for MAT2A Inhibitors
The preclinical assessment of MAT2A inhibitors follows a structured workflow to establish potency, selectivity, and in vivo efficacy. This process is crucial for identifying promising candidates for clinical development.
Quantitative Data on MAT2A Inhibitors
A growing number of small molecule inhibitors targeting MAT2A are under investigation. The following tables summarize key preclinical data for some of the most well-characterized compounds.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| PF-9366 | MAT2A | Biochemical | 420 | - | [11][12] |
| MAT2A | Cellular (SAM production) | 1200 | H520 | [11] | |
| MAT2A | Cellular (SAM production) | 225 | Huh-7 | [11] | |
| FIDAS-5 | MAT2A | Biochemical | 2100 | - | [5][13] |
| MAT2A | Cell Proliferation | ~3000 (7 days) | LS174T | [13] | |
| AG-270 | MAT2A | Biochemical | - | - | [8][9] |
| MAT2A | Cell Proliferation (MTAP-null) | Potent inhibition | Various | [8] | |
| IDE397 | MAT2A | - | Potent and selective | - | [14][15] |
| Compound 17 | MAT2A | Biochemical | 430 | - | [16] |
| MAT2A | Cell Proliferation (MTAP-/-) | 1400 | HCT116 | [16] | |
| Compound 30 | MAT2A | Cell Proliferation (MTAP-/-) | 273 | HCT116 | [17] |
| Compound 8 | MAT2A | Biochemical | 18 | - | [18] |
| MAT2A | Cell Proliferation (MTAP-null) | 52 | - | [18] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors
| Compound | Model | Dose and Schedule | Outcome | Reference |
| FIDAS-5 | HT29 Xenograft | 20 mg/kg, PO, daily | Significant tumor growth inhibition | [5] |
| AG-270 | MTAP-null Xenografts | - | Selective tumor growth inhibition | [8][9] |
| Compound 30 | HCT-116 MTAP-deleted Xenograft | 20 mg/kg, PO, qd, 21 days | 60% Tumor Growth Inhibition (TGI) | [17] |
| Compound 28 | HCT116 MTAP knockout Xenograft | - | Antitumor response | [19] |
| IDE397 in combination with PRMT5 inhibitor | U87 Glioma Orthotopic Xenograft | 5 mg/kg (IDE397) + 100 mg/kg (PRMT5i), PO, QD | Significantly inhibited tumor growth and prolonged survival | [20] |
Table 3: Clinical Trial Data for MAT2A Inhibitors
| Compound | Phase | Tumor Types | Key Findings | Reference |
| AG-270 | Phase I | Advanced solid tumors with MTAP deletion | Safe and tolerable; MTD determined to be 200 mg once a day; achieved 60-70% reduction in plasma SAM levels; showed signs of single-agent activity. | [10] |
| IDE397 | Phase II | MTAP-deletion Urothelial and NSCLC | ~39% Overall Response Rate (ORR); ~94% Disease Control Rate (DCR); Favorable safety profile. | [21] |
Detailed Experimental Protocols
Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the enzymatic activity of MAT2A by measuring the production of inorganic phosphate (B84403) (Pi), a byproduct of the conversion of L-methionine and ATP to SAM.[22][23]
-
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine solution
-
ATP solution
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Test Inhibitor (dissolved in DMSO)
-
Colorimetric Phosphate Detection Reagent (e.g., PiColorLock™)
-
96-well microplates
-
-
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Assay Plate Setup:
-
Test Wells: Add diluted test inhibitor.
-
Positive Control Wells: Add assay buffer with DMSO (vehicle control).
-
Blank Wells: Add assay buffer without enzyme.
-
-
Enzyme Addition: Add diluted MAT2A enzyme to the "Test" and "Positive Control" wells. Incubate for a short period (e.g., 15 minutes) at room temperature to allow inhibitor binding.
-
Reaction Initiation: Prepare a master mix of L-Methionine and ATP in assay buffer and add to all wells to start the reaction.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Detection: Add the Colorimetric Detection Reagent to each well. Incubate at room temperature for 15-30 minutes to allow color development.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the blank absorbance from all readings. Calculate the percent inhibition relative to the positive control and determine the IC50 value by plotting percent inhibition against inhibitor concentration.[22]
-
Measurement of Intracellular S-Adenosylmethionine (SAM) Levels
This protocol describes the quantification of intracellular SAM levels in cultured cells following treatment with a MAT2A inhibitor, typically using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][24]
-
Materials:
-
Cultured cancer cells (e.g., MTAP-deleted and wild-type)
-
MAT2A inhibitor
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Extraction Solution (e.g., 80% methanol)
-
Internal standard for SAM
-
LC-MS/MS system
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a range of concentrations of the MAT2A inhibitor or vehicle control for a specified duration (e.g., 24-72 hours).
-
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the media.
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold extraction solution to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the cell lysate and centrifuge at high speed to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Use a suitable chromatographic method to separate SAM from other metabolites.
-
Quantify SAM using Multiple Reaction Monitoring (MRM) with optimized precursor-to-product ion transitions (a common transition for SAM is m/z 399.0 → 250.1).[1]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM.
-
Determine the concentration of SAM in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the SAM concentration to the cell number or total protein concentration of the original sample.[1]
-
-
Cell Viability Assay
This assay measures the effect of a MAT2A inhibitor on the proliferation and viability of cancer cells.[4][25][26]
-
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines
-
Complete cell culture medium
-
MAT2A inhibitor
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, Resazurin)
-
-
Procedure:
-
Cell Seeding: Seed cells at a low density in 96-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the MAT2A inhibitor or vehicle control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Reading: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells. Plot the normalized cell viability against the logarithm of the inhibitor concentration and use non-linear regression to calculate the IC50 or GI50 value.[27]
-
In Vivo Xenograft Tumor Model
This protocol outlines a typical workflow for evaluating the in vivo efficacy of a MAT2A inhibitor in a mouse xenograft model.[2][3]
-
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MTAP-deleted cancer cell line
-
Matrigel (optional)
-
MAT2A inhibitor formulated for administration (e.g., oral gavage)
-
Vehicle control
-
Calipers
-
-
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells), often mixed with Matrigel, into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the MAT2A inhibitor or vehicle control according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice 2-3 times per week.
-
Endpoint: Continue the study for a defined period (e.g., 21 days) or until tumors in the control group reach a specified size.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the Tumor Growth Inhibition (TGI) to quantify the efficacy of the treatment.[3]
-
Conclusion
Targeting MAT2A in MTAP-deleted cancers represents a promising and highly selective therapeutic strategy. The strong biological rationale, coupled with the development of potent and specific inhibitors, has paved the way for clinical investigation. The preclinical data for several MAT2A inhibitors demonstrate their ability to engage the target, reduce intracellular SAM levels, and selectively inhibit the growth of MTAP-deficient tumors. Early clinical data from trials of AG-270 and IDE397 are encouraging, showing manageable safety profiles and signs of clinical activity. The continued exploration of MAT2A inhibitors, both as monotherapies and in combination with other agents, holds significant potential for providing a new targeted treatment option for a well-defined patient population with a high unmet medical need. This technical guide provides a foundational understanding for researchers and drug developers working to advance this exciting area of oncology research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated N,N-dialkylaminostilbenes repress colon cancer by targeting methionine S-adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. filecache.investorroom.com [filecache.investorroom.com]
- 8. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. aacr.org [aacr.org]
- 11. PF-9366 | Methionine Adenosyltransferase (MAT) | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. filecache.investorroom.com [filecache.investorroom.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ir.ideayabio.com [ir.ideayabio.com]
- 22. benchchem.com [benchchem.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. broadpharm.com [broadpharm.com]
- 27. benchchem.com [benchchem.com]
The Role of PRMT5 in the Context of MAT2A Inhibition: A Technical Guide for Researchers
An In-depth Examination of the Synthetic Lethal Interaction and its Therapeutic Potential in Oncology
Executive Summary
The intricate dance between cellular metabolism and epigenetic regulation has unveiled a promising therapeutic strategy in oncology: the synthetic lethal relationship between methionine adenosyltransferase 2A (MAT2A) and protein arginine methyltransferase 5 (PRMT5) in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core principles of this interaction. We delve into the molecular mechanisms, present key quantitative data from preclinical studies, offer detailed experimental protocols, and visualize the critical signaling pathways and workflows. The dual inhibition of MAT2A and PRMT5 represents a targeted approach to selectively eliminate cancer cells with a specific genetic alteration, offering a potential paradigm shift in the treatment of a significant subset of human tumors.
Introduction: The MAT2A-PRMT5 Axis and Synthetic Lethality
Approximately 15% of all human cancers exhibit a homozygous deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A on chromosome 9p21.[1][2][3] MTAP is a critical enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine (B156593) and 5-methylthioribose-1-phosphate.[4] In MTAP-deleted cancer cells, MTA accumulates to high concentrations.[4][5]
This accumulation of MTA is a pivotal event, as MTA is a natural and potent endogenous inhibitor of PRMT5.[5][6] PRMT5 is a type II protein arginine methyltransferase that catalyzes the symmetric dimethylation of arginine (SDMA) residues on a wide array of histone and non-histone proteins, thereby regulating key cellular processes including RNA splicing, gene transcription, and signal transduction.[7] The elevated MTA levels in MTAP-deleted cells lead to a partial but significant inhibition of PRMT5 activity, creating a state of heightened dependency on the remaining PRMT5 function for survival.[5][6] This scenario establishes a classic synthetic lethal relationship, where the loss of MTAP function renders the cancer cells exquisitely vulnerable to the further inhibition of the MAT2A-PRMT5 axis.
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all cellular methylation reactions, including those catalyzed by PRMT5.[3] By inhibiting MAT2A, the intracellular pool of SAM is depleted, which in turn further cripples the already compromised PRMT5 activity in MTAP-deleted cells.[4][5] This dual insult of high MTA and low SAM levels synergistically suppresses PRMT5 function, leading to catastrophic cellular consequences and selective tumor cell death.[2][5]
Signaling Pathways and Mechanisms of Action
The inhibition of MAT2A in MTAP-deleted cancers triggers a cascade of downstream events, primarily mediated by the profound suppression of PRMT5 activity. This leads to alterations in several critical signaling pathways.
Disruption of RNA Splicing and p53 Activation
One of the most well-characterized consequences of PRMT5 inhibition is the widespread disruption of pre-mRNA splicing.[3][8] PRMT5 is essential for the proper assembly of the spliceosome, and its inhibition leads to aberrant splicing events such as exon skipping and intron retention.[8] A key target of this dysregulated splicing is the MDM4 pre-mRNA.[3] Inhibition of PRMT5 leads to the skipping of exon 6 in MDM4, resulting in a non-functional MDM4 protein.[3] Since MDM4 is a critical negative regulator of the tumor suppressor p53, its inactivation leads to the stabilization and activation of p53.[3] Activated p53 then transcriptionally upregulates genes involved in cell cycle arrest and apoptosis, contributing to the anti-tumor effects of MAT2A and PRMT5 inhibition.[3][9]
Figure 1: Core signaling pathway of MAT2A/PRMT5 inhibition in MTAP-deleted cancers.
Downregulation of the PI3K-AKT Pathway
Recent studies have also implicated the PI3K-AKT signaling pathway as a downstream target of MAT2A and PRMT5 inhibition. The combination of PRMT5 and MAT2A inhibitors has been shown to downregulate the PI3K-AKT pathway, further contributing to the observed anti-proliferative and pro-apoptotic effects.[5] The precise mechanism of this regulation is an area of active investigation.
Quantitative Data on MAT2A and PRMT5 Inhibition
The selective targeting of the MAT2A-PRMT5 axis in MTAP-deleted cancers has been demonstrated through robust preclinical data. The following tables summarize key quantitative findings from various studies.
In Vitro Anti-proliferative Activity of MAT2A Inhibitors
| Cell Line | MTAP Status | Inhibitor | IC50 (nM) | Reference(s) |
| HCT116 | MTAP -/- | SCR-7952 | 34.4 | [10] |
| HCT116 | MTAP WT | SCR-7952 | 487.7 | [10] |
| NCI-H838 | MTAP-deleted | SCR-7952 | 4.3 | [10] |
| MIA PaCa-2 | MTAP-deleted | SCR-7952 | 19.7 | [10] |
| A549 | MTAP-deleted | SCR-7952 | 123.1 | [10] |
| HCT116 | MTAP -/- | AG-270 | ~300 | [10] |
| HCT116 | MTAP WT | AG-270 | >1200 | [10] |
| HCT116 | MTAP -/- | AGI-24512 | ~100 | [11] |
| HCT116 | MTAP WT | AGI-24512 | No obvious impact | [11] |
| HCT116 | MTAP -/- | Phenyl quinazolinone 28 | 250 | [6] |
In Vitro Anti-proliferative Activity of PRMT5 Inhibitors
| Cell Line | Cancer Type | Inhibitor | gIC50 (nM) | Reference(s) |
| Z-138 | Mantle cell lymphoma | GSK3203591 | <50 | [12] |
| Jeko-1 | Mantle cell lymphoma | GSK3203591 | <50 | [12] |
Note: gIC50 represents the concentration that inhibits cell growth by 50%.
In Vivo Anti-tumor Efficacy of Dual MAT2A and PRMT5 Inhibition
| Tumor Model | Treatment | Outcome | Reference(s) |
| H838 and BXPC3 (MTAPdel) | IDE397 (MAT2Ai) + MTA-cooperative PRMT5i | Durable tumor regressions, including complete responses, at doses well below the MTD of each agent. | [2][4] |
| 20 MTAP-/- PDX models | IDE397 (10 mg/kg) + AMG 193 (30 mg/kg) | Significant tumor regressions. | [13] |
Detailed Experimental Protocols
Reproducible and rigorous experimental design is paramount in validating the therapeutic potential of MAT2A and PRMT5 inhibitors. The following are detailed protocols for key assays.
Cell Viability Assay (MTT-based)
This protocol is for assessing the effect of a MAT2A or PRMT5 inhibitor on the viability of cancer cell lines.[7]
Materials:
-
MTAP+/+ and MTAP-/- cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test inhibitor stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a 5% CO2 incubator.[7]
-
Drug Treatment: Prepare serial dilutions of the inhibitor in complete medium. Add 100 µL of the drug-containing medium to the respective wells. Include a vehicle control (DMSO). Incubate for 72 hours.[7]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.[1]
Figure 2: Workflow for a cell viability (MTT) assay.
Western Blotting for SDMA and Other Target Proteins
This protocol is for detecting changes in the levels of symmetric dimethylarginine (SDMA) and other proteins of interest following inhibitor treatment.[14]
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-PRMT5, anti-MAT2A, anti-p53, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer on ice. Centrifuge to collect the supernatant.[14]
-
Protein Quantification: Determine protein concentration using a BCA assay.[14]
-
SDS-PAGE and Transfer: Denature equal amounts of protein in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF membrane.[14]
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibody overnight at 4°C.[14]
-
Secondary Antibody Incubation and Detection: Wash the membrane, incubate with HRP-conjugated secondary antibody, and detect with a chemiluminescent substrate.[12]
-
Analysis: Quantify band intensities and normalize to a loading control like GAPDH.
Apoptosis Assay (TUNEL Assay)
This protocol is for the detection of DNA fragmentation associated with apoptosis.[5]
Materials:
-
Treated and untreated cells or tissue sections
-
TUNEL assay kit
-
Fluorescence microscope
Procedure:
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections according to the kit manufacturer's instructions.
-
TUNEL Reaction: Incubate the samples with the TUNEL reaction mixture containing TdT enzyme and labeled nucleotides.
-
Staining and Visualization: Counterstain with a nuclear stain (e.g., DAPI) and visualize under a fluorescence microscope.
-
Quantification: Quantify the percentage of TUNEL-positive cells.
Clonogenic Assay
This assay assesses the long-term proliferative potential of single cells following treatment.[15]
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete cell culture medium
-
Test inhibitor
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: Treat with the inhibitor for 10-14 days, refreshing the medium and inhibitor every 3-4 days.[15]
-
Fixation and Staining: Fix the colonies with methanol and stain with crystal violet.[15]
-
Colony Counting: Count the number of colonies (defined as a cluster of at least 50 cells).[15]
RNA Sequencing (RNA-seq)
This protocol provides a global view of the transcriptional and splicing changes induced by MAT2A or PRMT5 inhibition.[8]
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the inhibitor and extract high-quality total RNA.[8]
-
Library Preparation and Sequencing: Prepare RNA-seq libraries and perform high-throughput sequencing.
-
Data Analysis: Perform quality control, read alignment, and differential gene expression analysis. For splicing analysis, use specialized tools to identify differential splicing events (e.g., intron retention, exon skipping).[8][16]
Conclusion and Future Directions
The synthetic lethal interaction between MAT2A/PRMT5 inhibition and MTAP deletion has emerged as a highly promising and clinically relevant therapeutic strategy. The ability to selectively target a genetically defined cancer population with a mechanism-based combination therapy holds immense potential for improving patient outcomes. Several MAT2A and PRMT5 inhibitors are currently in clinical development, both as monotherapies and in combination.[4]
Future research in this area will likely focus on:
-
Biomarker Development: Identifying predictive biomarkers beyond MTAP deletion to further stratify patients who are most likely to respond to this therapy.
-
Mechanisms of Resistance: Understanding and overcoming potential mechanisms of acquired resistance to MAT2A and PRMT5 inhibitors.
-
Novel Combinations: Exploring the synergy of MAT2A/PRMT5 inhibition with other targeted therapies and immunotherapies.
-
Expanding to Other Cancers: Investigating the applicability of this synthetic lethal approach in other cancer types with similar metabolic vulnerabilities.
This technical guide provides a solid foundation for researchers to explore the exciting and rapidly evolving field of targeting the MAT2A-PRMT5 axis in cancer. The continued elucidation of the underlying biology and the development of next-generation inhibitors will undoubtedly pave the way for new and effective cancer treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. filecache.investorroom.com [filecache.investorroom.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. A Guide to Basic RNA Sequencing Data Processing and Transcriptomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Methionine Salvage Pathway and the Therapeutic Target MAT2A
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methionine is an essential amino acid critical for cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological reactions. The methionine salvage pathway (MSP) is a crucial metabolic route that regenerates methionine from a byproduct of polyamine synthesis, 5'-methylthioadenosine (MTA), thus maintaining the cellular methionine pool and SAM availability. Methionine adenosyltransferase 2A (MAT2A), the enzyme responsible for SAM synthesis in most tissues, has emerged as a key therapeutic target, particularly in oncology. This is due to its synthetic lethal relationship with the deletion of the methylthioadenosine phosphorylase (MTAP) gene, an alteration present in approximately 15% of all human cancers.[1] This guide provides a comprehensive overview of the MSP, the function and regulation of MAT2A, its role in cancer, and the current landscape of therapeutic inhibitors, supplemented with detailed experimental protocols and quantitative data.
The Methionine Salvage Pathway (MSP)
The methionine salvage pathway, also known as the Yang Cycle, is a multi-step enzymatic process that recycles the methylthio group of MTA back into methionine.[2] This pathway is vital for sustaining the levels of methionine required for the synthesis of SAM, which is consumed in three major metabolic processes: transmethylation, transsulfuration, and polyamine synthesis.[3]
The generation of MTA is intrinsically linked to the synthesis of polyamines, such as spermidine (B129725) and spermine, which are essential for cell growth and proliferation.[4] In these reactions, decarboxylated SAM donates its aminopropyl group, yielding MTA as a byproduct.[4] The MSP ensures that the sulfur and methyl group from MTA are efficiently recycled.
The canonical MSP involves the following key enzymatic steps:
-
MTA Phosphorylase (MTAP) : In the initial and rate-limiting step for this branch of the pathway, MTAP cleaves MTA into adenine (B156593) and 5-methylthioribose-1-phosphate (MTR-1-P).[5]
-
MTR-1-P Isomerase : This enzyme converts MTR-1-P to 5-methylthioribulose-1-phosphate (MTRu-1-P).
-
Dehydratase : MTRu-1-P is then dehydrated to 2,3-diketo-5-methylthiopentyl-1-phosphate.
-
Enolase-phosphatase : This enzyme catalyzes the formation of 2-keto-4-methylthiobutyrate (KMTB).
-
Transaminase : In the final step, KMTB is transaminated to regenerate L-methionine.
MAT2A: The Gatekeeper of SAM Synthesis
Methionine adenosyltransferase 2A (MAT2A) is the catalytic subunit of the enzyme responsible for synthesizing S-adenosylmethionine (SAM) from methionine and ATP in all extrahepatic tissues.[6] The expression of MAT2A is associated with rapid cell growth and dedifferentiation, making it a key player in cancer biology.[7]
Function and Regulation
MAT2A catalyzes a two-step reaction: the activation of methionine by ATP to form SAM, with the release of pyrophosphate and phosphate. The enzyme functions as a homodimer, with two active sites formed at the interface of the two subunits.[8] The regulation of MAT2A is complex, occurring at both the transcriptional and post-transcriptional levels. For instance, low cellular SAM levels can lead to increased MAT2A mRNA stability and expression.[9]
Kinetic Parameters of Human MAT2A
The enzymatic activity of MAT2A has been characterized, with key kinetic parameters determined through various assays. These values are crucial for understanding the enzyme's efficiency and for the development of effective inhibitors.
| Parameter | Value | Reference |
| Km for ATP | 50 ± 10 µM | [10] |
| Kd for ATP | 80 ± 30 µM | [10] |
| Km for L-Methionine | 5 ± 2 µM | [10] |
| kcat | 0.34 s-1 | [10] |
MAT2A in Cancer Metabolism
The role of MAT2A in cancer is multifaceted. Upregulation of MAT2A is observed in various cancers, including liver, breast, and colon cancer, and often correlates with a poorer prognosis.[11][12] Increased MAT2A activity provides the necessary SAM for the heightened methylation reactions required by rapidly proliferating cancer cells for DNA, RNA, and protein methylation, which are crucial for regulating gene expression and cell cycle progression.[10]
The Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers
A pivotal discovery in the targeting of MAT2A was the identification of its synthetic lethal relationship with the deletion of the MTAP gene.[1] MTAP is frequently co-deleted with the tumor suppressor gene CDKN2A in approximately 15% of human cancers.[13]
MTAP deficiency leads to the accumulation of MTA.[14] This accumulated MTA acts as a weak endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that uses SAM to methylate a variety of substrates involved in RNA splicing and signal transduction.[14] While this partial inhibition of PRMT5 is tolerated by the cancer cells, they become exquisitely dependent on a steady supply of SAM to maintain the remaining PRMT5 activity. Inhibition of MAT2A in these cells leads to a drastic reduction in SAM levels, effectively starving PRMT5 of its substrate and leading to a catastrophic failure of essential cellular processes and ultimately, cell death.[1]
MAT2A Expression in Cancers
Data from The Cancer Genome Atlas (TCGA) reveals differential expression of MAT2A across various cancer types.
| Cancer Type | Median FPKM (TCGA) |
| Breast invasive carcinoma | 151.7 |
| Colon adenocarcinoma | 163.4 |
| Glioblastoma multiforme | 134.9 |
| Lung adenocarcinoma | 142.6 |
| Pancreatic adenocarcinoma | 187.1 |
| Data sourced from The Human Protein Atlas.[15] |
Therapeutic Targeting of MAT2A
The synthetic lethal vulnerability of MAT2A in MTAP-deleted cancers has spurred the development of potent and selective MAT2A inhibitors. Several of these compounds have entered clinical trials.
Key MAT2A Inhibitors in Development
| Compound | Biochemical IC50 (nM) | Cellular EC50 (nM, MTAP-/-) | Developer | Clinical Trial (Example) | Reference |
| AG-270 | 12 | 731 | Agios/Servier | NCT03435250 | [16][17] |
| IDE397 | 7 | 15 | IDEAYA Biosciences | NCT04794699 | [6] |
| AGI-25696 | 430 | 1400 | Agios | Preclinical | [18] |
IC50 and EC50 values can vary depending on the specific assay conditions and cell lines used.
These inhibitors are allosteric, binding at the interface of the MAT2A dimer, a site distinct from the active site.[18] This mode of inhibition offers the potential for high specificity.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of the methionine salvage pathway and MAT2A.
MAT2A Enzymatic Activity Assay (Pyrophosphate Detection)
This assay measures the activity of MAT2A by quantifying the production of pyrophosphate (PPi), a byproduct of the SAM synthesis reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Colorimetric pyrophosphate detection reagent (e.g., based on the reaction of PPi with a fluorescent substrate)
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Dilute the MAT2A enzyme, L-methionine, and ATP to their desired working concentrations in MAT2A assay buffer. Prepare serial dilutions of the test inhibitor.
-
Reaction Setup: In a 384-well plate, add the test inhibitor at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add the diluted MAT2A enzyme to all wells except the negative control.
-
Initiate Reaction: Start the reaction by adding a mixture of L-methionine and ATP to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add the colorimetric pyrophosphate detection reagent. Incubate for a short period to allow for color development.
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Quantification of Intracellular SAM and SAH by LC-MS/MS
This protocol describes the extraction and quantification of SAM and S-adenosylhomocysteine (SAH) from cultured cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for accurate measurement.
Materials:
-
Cultured cells
-
Ice-cold phosphate-buffered saline (PBS)
-
Extraction solution (e.g., 80:20 methanol/water, pre-chilled to -80°C)
-
Stable isotope-labeled internal standards (e.g., d3-SAM, 13C5-SAH)
-
Cell scraper
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with compounds of interest for the specified duration.
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the media.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add the pre-chilled extraction solution to the plate to quench metabolism.
-
Scrape the cells and transfer the cell lysate/extraction solution mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation:
-
Spike the samples with a known concentration of the internal standards.[19]
-
Vortex the tubes and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system.
-
Separate SAM and SAH using a suitable chromatography column (e.g., a HILIC or reversed-phase column).
-
Detect and quantify SAM, SAH, and their internal standards using multiple reaction monitoring (MRM). A common transition for SAM is m/z 399.0 → 250.1.[19]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of pure SAM and SAH.
-
Determine the concentration of SAM and SAH in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Normalize the final concentrations to the cell number or total protein concentration of the original sample.
-
Metabolic Flux Analysis of the Methionine Salvage Pathway using Isotope Tracing
This method allows for the quantification of the rate of metabolic reactions (fluxes) through the MSP by tracing the incorporation of stable isotopes from a labeled substrate into downstream metabolites.
Materials:
-
Cultured cells
-
Culture medium containing a stable isotope-labeled methionine (e.g., 13C5-methionine)
-
LC-MS system
-
Metabolite extraction reagents (as in 5.2)
Procedure:
-
Isotope Labeling: Culture cells in a medium where the standard methionine is replaced with 13C5-methionine.
-
Time-Course Sampling: Harvest cells at different time points to measure the kinetics of isotope incorporation.
-
Metabolite Extraction and Analysis: Extract intracellular metabolites as described in protocol 5.2 and analyze the mass isotopologue distributions of methionine, SAM, MTA, and other relevant metabolites by LC-MS.
-
Metabolic Flux Calculation: Use computational models (e.g., INCA) to fit the isotope labeling data to a metabolic network model of the MSP. This allows for the calculation of the rates of individual reactions in the pathway.[20]
Conclusion and Future Directions
The methionine salvage pathway and its key enzyme MAT2A are central to cellular metabolism and have been validated as critical targets in oncology. The synthetic lethal interaction between MAT2A inhibition and MTAP deletion provides a clear patient selection strategy and a promising therapeutic window. The ongoing clinical trials of MAT2A inhibitors will provide crucial insights into the efficacy and safety of this therapeutic approach. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and expanding the application of MAT2A inhibitors to other diseases where methionine metabolism is dysregulated. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and therapeutic exploitation of the methionine salvage pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 3. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DOT Language | Graphviz [graphviz.org]
- 5. mdpi.com [mdpi.com]
- 6. filecache.investorroom.com [filecache.investorroom.com]
- 7. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sketchviz.com [sketchviz.com]
- 9. MAT2A methionine adenosyltransferase 2A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 14. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 15. Expression of MAT2A in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 16. filecache.investorroom.com [filecache.investorroom.com]
- 17. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of MAT2A Inhibition on Histone Methylation and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, primarily due to its central role in cellular methylation processes. As the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, MAT2A's activity is intrinsically linked to the epigenetic regulation of gene expression. Inhibition of MAT2A offers a promising strategy to selectively target cancer cells, particularly those with specific metabolic vulnerabilities. This technical guide provides an in-depth analysis of the molecular consequences of MAT2A inhibition, with a focus on its impact on histone methylation and the subsequent alterations in the transcriptomic landscape. We will delve into the mechanism of action of representative MAT2A inhibitors, present quantitative data on their effects, and provide detailed experimental protocols for key assays. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this targeted therapeutic approach.
Introduction: MAT2A as a Key Epigenetic Regulator
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is the sole methyl group donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. Histone methylation, a key epigenetic modification, is particularly dependent on a steady supply of SAM. Histone methyltransferases (HMTs) utilize SAM to add methyl groups to specific lysine (B10760008) and arginine residues on histone tails, thereby influencing chromatin structure and gene expression.
In numerous cancers, the expression and activity of MAT2A are upregulated to meet the metabolic demands of rapid proliferation and to maintain a pro-tumorigenic epigenetic state. This dependency makes MAT2A an attractive target for therapeutic intervention. Small molecule inhibitors of MAT2A, such as PF-9366 and AG-270, have been developed to disrupt this pathway, leading to a reduction in intracellular SAM levels and subsequent global changes in histone methylation. This guide will explore the profound effects of MAT2A inhibition on the cancer epigenome and transcriptome.
Mechanism of Action of MAT2A Inhibitors
MAT2A inhibitors, including the well-characterized compounds PF-9366 and AG-270, are typically allosteric inhibitors. They bind to a site on the MAT2A enzyme that is distinct from the active site, inducing a conformational change that impairs its catalytic activity. This leads to a dose-dependent decrease in the intracellular concentration of SAM.
The reduction in SAM levels has a direct impact on the activity of a wide range of SAM-dependent methyltransferases. The extent to which different methylation reactions are affected depends on the kinetic properties (Km for SAM) of the individual methyltransferases. This can lead to a nuanced reprogramming of the cellular methylome, with some histone marks being more sensitive to SAM depletion than others.
Impact on Histone Methylation
Inhibition of MAT2A leads to a global reduction in histone methylation. The specific histone marks affected and the magnitude of the changes can vary depending on the cancer type, the specific inhibitor used, and the duration of treatment.
Table 1: Quantitative Changes in Histone Methylation upon MAT2A Inhibition
| Histone Mark | Cancer Type | MAT2A Inhibitor | Change in Methylation Level | Reference |
| H3K4me2 | Prostate Cancer | AG-270 | Significant decrease | [1] |
| H3K4me3 | MLL-rearranged Leukemia | PF-9366 | Reduction to 37% and 9% in two models | |
| H3K9me2 | Prostate Cancer | MAT2A knockdown | Significant decrease | [1] |
| H3K9me3 | Prostate Cancer | MAT2A knockdown | Significant decrease | [1] |
| H3K27me3 | Osteosarcoma | PF-9366 | Significant reduction | |
| H3K36me3 | H3K27M mutant glioma | MAT2A knockdown | Global depletion | [2] |
| H3K79me1 | MLL-rearranged Leukemia | PF-9366 | Reduction to 68% and 63% in two models | |
| H3K79me2 | MLL-rearranged Leukemia | PF-9366 | Reduction to 58% and 29% in two models | |
| H4R3me2 | MLL-rearranged Leukemia | PF-9366 | Reduction to 46% and 38% in two models | |
| SDMA | MTAP-deleted tumors | AG-270 | 36.4% average reduction in paired biopsies | [3] |
Note: This table presents a summary of reported quantitative changes. The exact values can vary between different experimental systems.
Alterations in Gene Expression
The changes in histone methylation patterns induced by MAT2A inhibition lead to significant alterations in the gene expression landscape. These transcriptomic changes are the underlying cause of the observed cellular phenotypes, such as cell cycle arrest, apoptosis, and differentiation.
Table 2: Key Gene Expression Changes and Affected Pathways upon MAT2A Inhibition
| Cancer Type | MAT2A Inhibitor | Key Upregulated Genes | Key Downregulated Genes | Affected Pathways | Reference |
| MLL-rearranged Leukemia | PF-9366 | CDKN1A (p21) | CDK1, RB1, MDM2 | Cell cycle progression | [4] |
| Cisplatin-resistant Lung Cancer | PF-9366 | CASP7, CASP8 | - | Apoptosis, DNA repair, TNF signaling | [5] |
| Prostate Cancer | MAT2A knockdown | Pro-differentiation genes | Pro-tumorigenic and stemness-related genes | Androgen response, cell differentiation | [1] |
| Liver Cancer | FIDAS-5 | - | - | Cell cycle, DNA damage response | [6] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes discussed, the following diagrams have been generated using the DOT language for Graphviz.
Detailed Experimental Protocols
In vitro MAT2A Enzymatic Assay
This assay quantifies the enzymatic activity of MAT2A and the inhibitory potential of compounds like this compound. A common method is a colorimetric assay that measures the production of phosphate (B84403), a byproduct of the MAT2A-catalyzed reaction.
Materials:
-
Purified recombinant MAT2A enzyme
-
L-Methionine
-
ATP
-
MAT2A assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM TCEP)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add 2.5 µL of the MAT2A enzyme (final concentration ~20 µg/mL) to each well of a 384-well plate containing 100 nL of the diluted inhibitor.
-
Incubate at room temperature for 30 minutes.
-
Initiate the reaction by adding a mixture of L-Methionine and ATP (final concentrations of 100 µM each).
-
Incubate at room temperature for 30 minutes.
-
Stop the reaction and develop the color by adding 20 µL of the phosphate detection reagent.
-
Incubate at room temperature for 30 minutes.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Western Blot for Histone Modifications
This protocol is for detecting global changes in specific histone methylation marks following treatment with a MAT2A inhibitor.
Materials:
-
Cancer cell line of interest
-
MAT2A inhibitor
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels (high percentage, e.g., 15% or 4-20% gradient)
-
PVDF membrane (0.2 µm pore size is recommended for small histone proteins)
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies against specific histone modifications (e.g., anti-H3K4me3, anti-H3K27me3) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Seed cells and treat with the MAT2A inhibitor at the desired concentration and for the appropriate duration.
-
Harvest and lyse the cells in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
Prepare protein lysates with Laemmli buffer and denature by heating.
-
Load equal amounts of protein onto the SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the signal of the modified histone to the total histone H3 signal.
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
This protocol outlines the general steps for performing ChIP-seq to map the genome-wide distribution of a specific histone mark after MAT2A inhibitor treatment.
Materials:
-
Treated and untreated cancer cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Cell lysis and nuclear lysis buffers
-
Sonicator
-
ChIP-grade antibody against the histone modification of interest
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Shear the chromatin by sonication to an average fragment size of 200-500 bp.
-
Immunoprecipitate the chromatin with an antibody specific to the histone mark of interest. An IgG control should be included.
-
Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links by heating.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data using a bioinformatics pipeline to identify enriched regions (peaks) and perform downstream analysis.
RNA-Sequencing (RNA-seq)
This protocol describes the general workflow for analyzing changes in the transcriptome following MAT2A inhibition.
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
DNase I
-
Reagents for library preparation (e.g., poly(A) selection or ribosomal RNA depletion, reverse transcription, adapter ligation)
-
Next-generation sequencer
Procedure:
-
Treat cells with the MAT2A inhibitor.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare the RNA-seq library. This typically involves enriching for mRNA (e.g., via poly(A) selection), fragmenting the RNA, synthesizing cDNA, ligating sequencing adapters, and amplifying the library.
-
Sequence the prepared libraries on a high-throughput sequencing platform.
-
Perform bioinformatic analysis of the sequencing data. This includes quality control, mapping the reads to a reference genome, quantifying gene expression, and identifying differentially expressed genes between the treated and untreated samples.
Conclusion
Inhibition of MAT2A represents a promising therapeutic strategy for a variety of cancers. The mechanism of action, centered on the depletion of the universal methyl donor SAM, leads to a profound reprogramming of the cancer epigenome and transcriptome. This technical guide has provided a comprehensive overview of the impact of MAT2A inhibition on histone methylation and gene expression, supported by quantitative data and detailed experimental protocols. The provided visualizations of the core signaling pathway and experimental workflows aim to facilitate a deeper understanding of this targeted approach. As research in this field continues to evolve, a thorough understanding of the molecular consequences of MAT2A inhibition will be crucial for the development of novel and effective cancer therapies.
References
- 1. Epigenome-wide impact of MAT2A sustains the androgen-indifferent state and confers synthetic vulnerability in ERG fusion-positive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of Mat2A-IN-19
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to assess the in vitro efficacy of Mat2A-IN-19, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A).
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1] In oncology, MAT2A has emerged as a compelling therapeutic target, particularly in cancers characterized by the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] MTAP deletion, occurring in approximately 15% of all tumors, leads to the accumulation of methylthioadenosine (MTA), a potent and selective inhibitor of the enzyme PRMT5, which is essential for cell proliferation.[1][2] This creates a dependency on MAT2A to produce SAM, rendering MTAP-deleted cancer cells uniquely vulnerable to MAT2A inhibition—a concept known as synthetic lethality.[1][2]
Mechanism of Action: Synthetic Lethality in MTAP-Deleted Cancers
In normal cells with functional MTAP, the methionine salvage pathway is intact. However, in MTAP-deleted cancer cells, the accumulation of MTA partially inhibits protein arginine methyltransferase 5 (PRMT5).[3][4] This makes PRMT5 highly dependent on its substrate, SAM, for its activity.[3] Inhibition of MAT2A by compounds like this compound drastically reduces intracellular SAM levels, further suppressing PRMT5 activity and leading to selective cell death in MTAP-deleted cancer cells.[3][5]
Data Presentation
Table 1: Biochemical Activity of this compound
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | MAT2A | Enzymatic Inhibition | 5 |
| AG-270 (Control) | MAT2A | Enzymatic Inhibition | 10 |
Table 2: Cellular Proliferation Activity of this compound
| Cell Line | MTAP Status | GI50 (nM) |
| HCT116 | MTAP -/- | 25 |
| HCT116 | MTAP +/+ | >10,000 |
| KP4 | MTAP -/- | 30 |
| NCI-H460 | MTAP +/+ | >10,000 |
Table 3: Cellular Target Engagement and Biomarker Modulation
| Cell Line (MTAP-/-) | Treatment (100 nM) | SAM Reduction (%) |
| HCT116 | This compound (6h) | 85 |
| KP4 | This compound (6h) | 80 |
Experimental Protocols
Protocol 1: Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of MAT2A by measuring the amount of inorganic phosphate (B84403) (Pi) generated as a byproduct of the reaction.[1]
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM TCEP)[3]
-
This compound (dissolved in DMSO)
-
Colorimetric phosphate detection reagent (e.g., PiColorLock™)
-
384-well microplate
Procedure:
-
Inhibitor Preparation: Prepare a series of 3-fold dilutions of this compound in DMSO. Further dilute these in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.[3]
-
Assay Plate Setup:
-
Test Wells: Add 5 µL of diluted this compound.
-
Positive Control Wells: Add 5 µL of Assay Buffer with the same final DMSO concentration.
-
Blank Wells: Add 10 µL of Assay Buffer (without enzyme).
-
-
Enzyme Addition: Add 10 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.[3]
-
Reaction Initiation: Prepare a master mixture containing ATP and L-Methionine in Assay Buffer. Add 10 µL of this master mixture to all wells to start the reaction.[3]
-
Incubation: Incubate the plate at room temperature for 60 minutes.[3]
-
Detection: Add 10 µL of the Colorimetric Detection Reagent to each well. Incubate at room temperature for 15-30 minutes to allow for color development.[1]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percent inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of this compound on the growth of MTAP-deleted versus MTAP wild-type cancer cells.[1]
Materials:
-
HCT116 MTAP-/- and HCT116 MTAP+/+ cell lines
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)[2]
-
This compound
-
96-well cell culture plates (white, solid bottom for luminescence)[4]
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[4]
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-/- and MTAP+/+ cells into 96-well plates at a density of 1,000-2,000 cells/well and allow them to adhere overnight.[1][2]
-
Inhibitor Treatment: Prepare serial dilutions of this compound in the culture medium and add them to the cells. Include a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.[2]
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Reading: Incubate for 10 minutes at room temperature to stabilize the luminescent signal, then read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the GI50 (concentration for 50% growth inhibition) for both cell lines to assess selectivity.[1]
Protocol 3: Intracellular SAM Level Measurement
This assay measures the downstream effect of MAT2A inhibition by quantifying the reduction in intracellular SAM levels.[6]
Materials:
-
HCT116 MTAP-/- cells
-
This compound
-
6-well cell culture plates
-
Extraction solution (50% methanol (B129727) containing 1 M acetic acid)[6]
-
UPLC-MS/MS system
Procedure:
-
Cell Plating and Treatment: Plate HCT116 MTAP-/- cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations for 6 hours.[6]
-
Metabolite Extraction: Remove the medium and wash the cells with ice-cold PBS. Add the extraction solution to each well and incubate for 10 minutes on ice.
-
Sample Preparation: Scrape the cells and collect the extract. Centrifuge to pellet the cell debris and collect the supernatant.
-
UPLC-MS/MS Analysis: Analyze the SAM levels in the supernatant using a UPLC-MS/MS system.
-
Data Analysis: Quantify the SAM levels and normalize to the total protein concentration or cell number. Calculate the percent reduction in SAM compared to vehicle-treated cells.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mat2A-IN-19 in HCT116 MTAP-/- Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Mat2A-IN-19, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), in HCT116 human colorectal carcinoma xenograft models with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene (MTAP-/-).
Introduction
Approximately 15% of all human cancers exhibit a deletion of the MTAP gene, which is often co-deleted with the tumor suppressor gene CDKN2A[1][2][3]. This genetic alteration creates a specific vulnerability in cancer cells. The loss of MTAP function leads to the accumulation of its substrate, methylthioadenosine (MTA).[1][3] MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme crucial for various cellular processes, including RNA splicing.[1][4][5]
This partial inhibition of PRMT5 makes MTAP-deleted cancer cells highly dependent on the primary pathway for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, which is catalyzed by MAT2A.[1][2][6] Inhibition of MAT2A in these cells leads to a critical depletion of SAM, further crippling the already compromised PRMT5 activity.[1][4][5] This dual insult induces synthetic lethality, leading to cell cycle arrest, DNA damage, and ultimately, selective cancer cell death, while sparing normal, MTAP-wild-type (WT) cells.[1][4][7][8] this compound is an investigational inhibitor designed to exploit this synthetic lethal relationship for the targeted therapy of MTAP-deleted cancers.
Signaling Pathway and Experimental Workflow
Signaling Pathway in MTAP-deleted Cancer Cells
Caption: Synthetic lethality in MTAP-deleted cells targeted by this compound.
Experimental Workflow for HCT116 MTAP-/- Xenograft Model
Caption: Workflow for a this compound efficacy study in a mouse xenograft model.
Data Presentation
The following tables summarize representative data demonstrating the selectivity and efficacy of MAT2A inhibitors in HCT116 isogenic cell lines and xenograft models. This data is illustrative and based on published results for similar MAT2A inhibitors.[4][9][10]
Table 1: In Vitro Proliferation of HCT116 Isogenic Cell Lines
| Cell Line | Genotype | Mat2A Inhibitor IC50 (nM) |
| HCT116 | MTAP+/+ | >1000 |
| HCT116 | MTAP-/- | 10 - 50 |
Table 2: In Vivo Efficacy in HCT116 Xenograft Models
| Treatment Group | Dose (mg/kg, p.o., QD) | Mean Tumor Volume (mm³) at Day 21 | Percent TGI (%) |
| Vehicle (HCT116 MTAP+/+) | - | ~1200 | - |
| Mat2A Inhibitor (HCT116 MTAP+/+) | 100 | ~1100 | ~8 |
| Vehicle (HCT116 MTAP-/-) | - | ~1500 | - |
| Mat2A Inhibitor (HCT116 MTAP-/-) | 100 | ~300 | 80 |
TGI: Tumor Growth Inhibition. Data is hypothetical and for illustrative purposes.
Table 3: Pharmacodynamic Biomarker Modulation in HCT116 MTAP-/- Tumors
| Treatment Group | Time Post-Dose | Tumor SAM Levels (% of Vehicle) |
| Vehicle | - | 100% |
| Mat2A Inhibitor (100 mg/kg) | 8 hours | ~30% |
Experimental Protocols
Cell Culture
-
Culture HCT116 MTAP+/+ and HCT116 MTAP-/- (isogenic knockout) human colorectal carcinoma cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth.
In Vitro Proliferation Assay
-
Seed HCT116 MTAP+/+ and MTAP-/- cells in 96-well plates at a density of 1,000-2,000 cells per well.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of this compound or vehicle control.
-
Incubate for 5-7 days.
-
Assess cell viability using a reagent such as CellTiter-Glo®.
-
Plot the cell viability as a percentage of the vehicle control against the logarithm of the inhibitor concentration.
-
Calculate the IC50 values using non-linear regression analysis.[1]
HCT116 Xenograft Model Establishment
-
Animals: Use female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
-
Cell Preparation:
-
Harvest exponentially growing HCT116 MTAP-/- cells.
-
Wash cells with sterile, serum-free medium or PBS.
-
Resuspend cells at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of sterile PBS and Matrigel®.[11]
-
-
Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[11]
-
In Vivo Efficacy Study
-
Tumor Monitoring:
-
Begin caliper measurements 3-4 days post-implantation.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11]
-
-
Randomization:
-
When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle control, this compound at various doses).
-
-
Drug Formulation and Administration:
-
Prepare this compound in an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Administer the formulation or vehicle control daily via oral gavage (p.o.) at a volume of 10 mL/kg.[11]
-
-
Data Collection:
-
Endpoint and Analysis:
-
Terminate the study when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the end of the treatment period (e.g., 21 days).
-
At termination, collect final tumor volumes and body weights.
-
Excise tumors, weigh them, and either flash-freeze in liquid nitrogen for pharmacodynamic analysis or fix in formalin for histology.
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.[11]
-
Pharmacodynamic (PD) Analysis
-
For satellite groups of mice, collect tumors at specific time points after the final dose (e.g., 2, 8, 24 hours).
-
Homogenize the tumor tissue.
-
Analyze the levels of S-adenosylmethionine (SAM) using LC-MS/MS to confirm target engagement of this compound.[9][11]
Conclusion
The HCT116 MTAP-/- xenograft model is a robust and clinically relevant system for evaluating the in vivo efficacy of MAT2A inhibitors like this compound. The provided protocols offer a framework for conducting these studies, from initial in vitro characterization to in vivo efficacy and pharmacodynamic assessments. These experiments are crucial for advancing our understanding of MAT2A-targeted therapies and their potential for treating MTAP-deleted cancers.
References
- 1. benchchem.com [benchchem.com]
- 2. MTAP inhibitor MTDIA expands anti-cancer efficacy of MAT2a inhibitors to MTAP+/+ cancers and inhibits PRMT5 - American Chemical Society [acs.digitellinc.com]
- 3. Human MTAP Knockout Cell Line-HCT116 (CSC-RT2701) - Creative Biogene [creative-biogene.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes: RNA Sequencing Analysis of Cells Treated with Mat2A-IN-19
References
- 1. brd.nci.nih.gov [brd.nci.nih.gov]
- 2. riveraxe.com [riveraxe.com]
- 3. Cell Culture Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Cell Passage [ruf.rice.edu]
- 5. RNA-Seq Data Analysis | RNA sequencing software tools [illumina.com]
- 6. allevi3d.com [allevi3d.com]
- 7. Cell Culture Passaging Protocol | OHAUS [cn.ohaus.com]
- 8. protocols.io [protocols.io]
- 9. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]
- 10. qiagen.com [qiagen.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. m.youtube.com [m.youtube.com]
Proteomics-Based Identification of Downstream Targets of Mat2A-IN-19: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are essential for the regulation of gene expression, protein function, and overall cellular homeostasis.[1] In numerous cancers, there is a heightened dependency on methylation processes to sustain rapid growth and proliferation, making MAT2A a compelling therapeutic target.[1][2] Mat2A-IN-19 is a potent and selective inhibitor of MAT2A that reduces the intracellular pool of SAM, thereby disrupting vital cellular functions in cancer cells.
This application note provides a comprehensive guide for researchers to identify the downstream molecular targets of this compound using state-of-the-art proteomics approaches. We detail two powerful methodologies: Thermal Proteome Profiling (TPP) for identifying direct and indirect intracellular targets, and a chemical proteomics pull-down assay to capture specific protein interactors. Furthermore, we present representative quantitative proteomics data to illustrate the expected outcomes and provide detailed, step-by-step protocols to enable the successful execution of these experiments in your laboratory.
Mat2A Signaling and Mechanism of Inhibition
MAT2A catalyzes the conversion of methionine and ATP into SAM.[3] SAM is the substrate for methyltransferases that are responsible for the methylation of DNA, RNA, histones, and other proteins.[1] Inhibition of MAT2A by compounds such as this compound leads to a depletion of the cellular SAM pool. This has profound consequences, particularly in cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[4] In these cells, the partial inhibition of Protein Arginine Methyltransferase 5 (PRMT5) by accumulated methylthioadenosine (MTA) makes them highly dependent on MAT2A for SAM production.[4] Further reduction of SAM by MAT2A inhibitors exacerbates the inhibition of PRMT5, leading to defects in mRNA splicing, induction of DNA damage, and ultimately, cell cycle arrest and apoptosis.[5][6]
Experimental Workflows for Target Identification
A systematic approach is crucial for the unambiguous identification of downstream targets. The following workflow outlines the key stages, from initial target engagement to the identification and validation of downstream effector proteins.
Quantitative Data Presentation
The following tables present representative quantitative proteomics data reflecting the expected changes in protein abundance or thermal stability upon treatment with a MAT2A inhibitor. This data is illustrative and serves to exemplify the expected outcomes from the described experimental protocols.
Table 1: Representative Proteins with Altered Thermal Stability in TPP. This table showcases proteins that would be identified as potential direct or indirect targets based on changes in their melting temperatures upon this compound treatment.
| Protein | Gene | Function | ΔTm (°C) | p-value |
| Methionine adenosyltransferase 2A | MAT2A | SAM synthesis | +5.2 | <0.001 |
| Protein arginine methyltransferase 5 | PRMT5 | Arginine methylation | -2.1 | <0.05 |
| Splicing factor 3B subunit 1 | SF3B1 | mRNA splicing | -1.8 | <0.05 |
| DNA damage-binding protein 1 | DDB1 | DNA repair | -1.5 | <0.05 |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle progression | -1.7 | <0.05 |
Table 2: Representative Proteins Enriched in Chemical Proteomics Pull-Down. This table lists proteins that are expected to be significantly enriched in a pull-down experiment using an immobilized version of this compound.
| Protein | Gene | Function | Fold Change (Inhibitor/Control) | p-value |
| Methionine adenosyltransferase 2A | MAT2A | Direct target | 25.3 | <0.0001 |
| Methionine adenosyltransferase 2B | MAT2B | Regulatory subunit | 15.8 | <0.001 |
| Heat shock protein 90 | HSP90AA1 | Chaperone | 3.2 | <0.05 |
| Splicing factor Proline and Glutamine Rich | SFPQ | RNA processing | 2.5 | <0.05 |
Experimental Protocols
Protocol 1: Thermal Proteome Profiling (TPP)
Objective: To identify direct and indirect cellular targets of this compound by measuring changes in protein thermal stability across the proteome.
Materials:
-
Cancer cell line of interest (e.g., MTAP-deleted cell line)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents (optional, for multiplexed quantification)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO as a vehicle control for a specified time (e.g., 2 hours).
-
-
Heat Treatment and Lysis:
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 42°C to 66°C in 2°C increments).
-
Heat the samples for 3 minutes at the respective temperatures in a thermal cycler, followed by 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).
-
-
Protein Extraction and Quantification:
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).
-
-
Sample Preparation for Mass Spectrometry:
-
Take an equal amount of protein from each sample.
-
Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and add IAA to a final concentration of 20 mM, then incubate in the dark for 30 minutes.
-
Digestion: Dilute the samples to reduce the denaturant concentration and add trypsin at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Peptide Cleanup: Desalt the digested peptides using a C18 solid-phase extraction method.
-
(Optional) TMT Labeling: Label the peptides from each temperature point with a different TMT reagent according to the manufacturer's instructions.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide samples by LC-MS/MS.
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Normalize the protein abundance data.
-
For each protein, plot the relative soluble fraction as a function of temperature to generate melting curves.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in the treated and control samples.
-
Identify proteins with a significant shift in Tm between the this compound and vehicle-treated samples.
-
Protocol 2: Chemical Proteomics Pull-Down Assay
Objective: To identify proteins that directly or indirectly interact with this compound.
Materials:
-
Immobilized this compound (e.g., conjugated to beads)
-
Control beads (without the inhibitor)
-
Cancer cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometry sample preparation reagents (as in Protocol 1)
Procedure:
-
Cell Lysis and Lysate Preparation:
-
Culture and harvest cells as described in Protocol 1.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant.
-
-
Affinity Purification:
-
Equilibrate the immobilized this compound beads and control beads with lysis buffer.
-
Incubate a sufficient amount of protein lysate (e.g., 1-5 mg) with the beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specific binding proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins from the beads using elution buffer by heating at 95°C for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
(Option 1: In-gel digestion) Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue), excise the entire lane, and perform in-gel trypsin digestion.
-
(Option 2: On-bead digestion) Directly digest the proteins on the beads with trypsin.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptides by LC-MS/MS.
-
Identify and quantify the proteins in both the this compound pull-down and the control samples.
-
Calculate the fold enrichment of proteins in the inhibitor pull-down compared to the control.
-
Proteins that are significantly enriched are considered candidate interactors.
-
Conclusion
The proteomics-based strategies outlined in this application note provide a robust framework for elucidating the downstream targets of this compound. By combining Thermal Proteome Profiling and chemical proteomics pull-down assays, researchers can gain a comprehensive understanding of the inhibitor's mechanism of action, from direct target engagement to its impact on broader cellular pathways. The detailed protocols and representative data serve as a valuable resource for scientists in academic and industrial settings, facilitating the discovery and validation of novel therapeutic targets and biomarkers in the pursuit of innovative cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Quantitative proteomic profiling of prostate cancer reveals a role for miR-128 in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 5. Multiplexed quantitative proteomics in prostate cancer biomarker development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of MAT2A-RIP1 signaling axis reprograms monocytes in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
Measuring SAM and SDMA Levels After Mat2A-IN-19 Treatment: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a multitude of essential biological methylation reactions.[1][2][3] These reactions are fundamental for cellular homeostasis, gene expression, and cell cycle regulation.[2][3] In certain cancers, particularly those with methylthioadenosine phosphorylase (MTAP) gene deletion, MAT2A is upregulated to meet the metabolic demands of rapidly proliferating cells, making it a compelling therapeutic target.[1][3]
Mat2A-IN-19 is a representative inhibitor of MAT2A that blocks the production of SAM.[1] The accurate measurement of intracellular SAM and its downstream metabolic product, Symmetric Dimethylarginine (SDMA), following treatment with a MAT2A inhibitor is critical for validating the inhibitor's mechanism of action, determining its potency (e.g., IC50), and understanding its subsequent effects on cellular methylation events.[1][4] This application note provides detailed protocols for the quantification of intracellular SAM and SDMA levels in cultured cells after this compound treatment, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway and Experimental Rationale
MAT2A is the rate-limiting enzyme in the methionine cycle, converting methionine and ATP into SAM.[5] SAM then donates its methyl group for various methylation reactions, including the methylation of arginine residues in proteins by Protein Arginine Methyltransferases (PRMTs), leading to the formation of monomethylarginine (MMA), asymmetric dimethylarginine (ADMA), and symmetric dimethylarginine (SDMA). Inhibition of MAT2A by this compound is expected to decrease intracellular SAM levels.[4][6] This reduction in the universal methyl donor subsequently leads to a decrease in protein methylation, including the formation of SDMA.[4] Therefore, measuring both SAM and SDMA provides a direct pharmacodynamic readout of this compound activity.
Experimental Workflow
A typical experimental workflow to assess the impact of this compound on SAM and SDMA levels involves several key steps, from cell culture and treatment to sample preparation and analysis.
Quantitative Data Summary
The following tables summarize expected quantitative data from experiments investigating the effect of a MAT2A inhibitor. The values are hypothetical and for illustrative purposes.
Table 1: Effect of this compound on Intracellular SAM Levels (LC-MS/MS)
| This compound (nM) | SAM Concentration (nM/10^6 cells) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 50.0 | 4.5 | 0 |
| 1 | 42.5 | 3.8 | 15 |
| 10 | 27.5 | 2.9 | 45 |
| 100 | 10.0 | 1.2 | 80 |
| 1000 | 5.0 | 0.8 | 90 |
Table 2: Effect of this compound on Intracellular SDMA Levels (ELISA)
| This compound (nM) | SDMA Concentration (µg/dL) | Standard Deviation | % Reduction |
| 0 (Vehicle) | 1.5 | 0.12 | 0 |
| 1 | 1.3 | 0.10 | 13.3 |
| 10 | 0.9 | 0.08 | 40.0 |
| 100 | 0.5 | 0.05 | 66.7 |
| 1000 | 0.3 | 0.04 | 80.0 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cancer cell line of interest (e.g., MTAP-deleted cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow for logarithmic growth during the treatment period.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000 nM).[1] Prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: After allowing the cells to adhere overnight, replace the existing medium with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[1]
Protocol 2: Intracellular Metabolite Extraction for LC-MS/MS
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold extraction solvent (e.g., 80% methanol or a mixture of methanol:acetonitrile:water)
-
Cell scraper
-
Microcentrifuge tubes (pre-chilled)
-
Centrifuge
Procedure:
-
Media Removal: Place the culture plate on ice and aspirate the medium.
-
Cell Washing: Quickly wash the cell monolayer with ice-cold PBS to remove extracellular metabolites. Aspirate the PBS completely.[1]
-
Metabolite Extraction: Add a pre-chilled extraction solvent to each well (e.g., 500 µL for a 6-well plate).
-
Cell Scraping: Scrape the cells from the plate surface into the extraction solvent using a cell scraper.[1]
-
Collection: Transfer the cell lysate/extraction solvent mixture to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new pre-chilled tube.
-
Storage: Store the extracts at -80°C until analysis.
Protocol 3: Quantification of SAM by LC-MS/MS
Instrumentation and Reagents:
-
Liquid chromatography system coupled to a triple quadrupole mass spectrometer
-
Appropriate LC column (e.g., C18 or HILIC)
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
SAM analytical standard
-
Stable isotope-labeled internal standard for SAM (e.g., [²H₃]-SAM)
Procedure:
-
Sample Preparation: If necessary, dilute the extracted samples. Add the internal standard to all samples, standards, and blanks.
-
Standard Curve Preparation: Prepare a standard curve by serially diluting the SAM analytical standard in the same extraction solvent used for the samples.[7]
-
LC-MS/MS Analysis: Inject the samples and standards onto the LC-MS/MS system.
-
MRM Transitions: Use Multiple Reaction Monitoring (MRM) for quantification. A common transition for SAM is m/z 399.1 → 250.1.[1]
-
Data Analysis:
-
Generate a standard curve by plotting the peak area ratio of SAM to the internal standard against the known concentrations of the standards.[7]
-
Determine the concentration of SAM in the samples by interpolating their peak area ratios from the standard curve.
-
Normalize the final SAM concentration to the cell number or total protein concentration of the original sample.
-
Protocol 4: Quantification of SDMA by ELISA
Materials:
-
Commercially available SDMA ELISA kit
-
Sample extracts (from Protocol 2, ensuring the extraction solvent is compatible with the ELISA kit, or follow the kit's specific sample preparation instructions)
-
Microplate reader
Procedure:
-
Kit Preparation: Prepare all reagents, standards, and samples according to the manufacturer's protocol. This typically involves reconstituting standards and preparing wash buffers.[8]
-
Sample and Standard Addition: Add the prepared standards, samples, and controls to the appropriate wells of the ELISA plate.
-
Incubation: Incubate the plate as instructed in the kit manual. This usually involves the addition of a detection antibody and subsequent incubation periods.
-
Washing: Wash the plate multiple times to remove unbound reagents.
-
Substrate Addition and Development: Add the substrate solution and allow the color to develop.
-
Stop Reaction: Stop the reaction using the provided stop solution.
-
Absorbance Reading: Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of SDMA in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the final SDMA concentration to the cell number or total protein concentration.
-
Conclusion
The protocols outlined in this application note provide a robust framework for researchers to accurately measure the intracellular levels of SAM and SDMA following treatment with the MAT2A inhibitor, this compound. The combination of LC-MS/MS for sensitive and specific SAM quantification and ELISA for accessible SDMA measurement offers a comprehensive approach to characterizing the pharmacodynamic effects of this class of inhibitors. These methods are essential tools for advancing our understanding of MAT2A-targeted therapies in preclinical and clinical research.
References
- 1. benchchem.com [benchchem.com]
- 2. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biovendor.com [biovendor.com]
Application Notes and Protocols for Mat2A-IN-19 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Mat2A-IN-19, a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A). The protocols and data herein are based on established methodologies for similar MAT2A inhibitors and are intended to serve as a practical resource for designing and executing preclinical efficacy and pharmacokinetic studies in mouse models.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, and proteins.[1][2][3] In cancers harboring a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival.[3][4] The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), a metabolite that partially inhibits protein arginine methyltransferase 5 (PRMT5).[3][4] This renders the cells highly reliant on MAT2A to maintain SAM levels and PRMT5 activity. Inhibition of MAT2A in this context leads to a synthetic lethal effect, making it a promising therapeutic strategy for MTAP-deleted cancers.[1][4]
Quantitative Data Summary
The following tables summarize in vivo dosing and administration data for various MAT2A inhibitors in mouse models. This information can be used as a starting point for dose selection and study design for this compound.
Table 1: In Vivo Dosing of MAT2A Inhibitors in Mouse Models
| Compound | Mouse Model | Dose | Administration Route | Dosing Schedule | Reference |
| Compound 17 | HCT116 Xenograft | 30 mg/kg | Not Specified | Once Daily | [3] |
| AG-270 | HCT116 Xenograft | 30 mg/kg | Not Specified | Once Daily | [3] |
| Compound 30 | HCT-116 Xenograft | Not Specified | Not Specified | Not Specified | [5] |
| AM193 | Glioma Model | 100 mg/kg | Oral (PO) | Once Daily (QD) | [6] |
| PRMT5 Inhibitor | Glioma Model | 100 mg/kg | Oral (PO) | Once Daily (QD) | [6] |
| MAT2A/PRMT5 Inhibitor Combo | Glioma Model | 5 mg/kg (MAT2A) + 100 mg/kg (PRMT5) | Oral (PO) | Once Daily (QD) | [6] |
Table 2: Pharmacokinetic Parameters of Select MAT2A Inhibitors in Mice
| Compound | Bioavailability | Plasma Exposure (AUC) | Key Findings | Reference |
| Compound 8 | 116% | 11,718 ng·h·mL-1 | Favorable pharmacokinetic profile. | [7] |
| Compound 28 | Not Specified | 41,192 ng·h·mL-1 | Introduction of an amide motif significantly increased plasma exposure. | [7] |
| Compound 30 | Not Specified | High plasma drug exposure | Favorable pharmacokinetic profile in mice, rats, and dogs. | [5] |
Signaling Pathway
The primary mechanism of action for MAT2A inhibitors in MTAP-deleted cancers is through the induction of synthetic lethality. The following diagram illustrates this pathway.
Caption: Synthetic lethality via MAT2A inhibition in MTAP-deleted cells.
Experimental Protocols
Protocol 1: Oral Gavage Administration of this compound
This protocol details the preparation and administration of this compound to mice via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
-
1 mL syringes
-
Animal feeding needles (gavage needles), 20-22 gauge, 1.5-inch length with a ball tip
-
Animal scale
-
70% ethanol
Procedure:
-
Formulation Preparation: a. Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 30 mg/kg), dosing volume (e.g., 10 mL/kg), and the number of animals. b. Accurately weigh this compound and place it in a sterile conical tube. c. Add the calculated volume of the vehicle to the tube. d. Vortex thoroughly to create a homogenous suspension. A sonicator can be used to aid in dissolution or suspension if necessary. e. Prepare the formulation fresh daily unless stability data indicates otherwise.[1]
-
Animal Handling and Dosing: a. Weigh each mouse to determine the precise volume of the formulation to be administered. b. Gently yet firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle. c. Draw the calculated volume of the this compound formulation into a 1 mL syringe fitted with a gavage needle, ensuring there are no air bubbles. d. Gently insert the gavage needle into the mouse's mouth, passing it over the tongue towards the esophagus. The needle should pass with minimal resistance; do not force it. e. Dispense the formulation. f. Carefully remove the gavage needle and return the mouse to its cage. g. Monitor the animal for any immediate adverse reactions.
Protocol 2: Mouse Xenograft Efficacy Study
This protocol outlines a typical workflow for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Materials:
-
MTAP-deleted human cancer cell line (e.g., HCT116)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Syringes and needles for cell implantation
-
Calipers for tumor measurement
-
This compound formulation and vehicle control
-
Standard animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation: a. Culture the selected MTAP-deleted cancer cell line under standard conditions. b. Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells in 100 µL). c. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Animal Randomization: a. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). b. Measure tumor volumes using calipers (Volume = 0.5 x Length x Width²). c. Randomize the mice into treatment and control groups with similar average tumor volumes.
-
Treatment Administration: a. Administer this compound or the vehicle control according to the planned schedule (e.g., once daily via oral gavage) for the duration of the study (e.g., 21 days).[1] b. Monitor animal body weight and tumor volume 2-3 times per week.[1]
-
Endpoint and Analysis: a. The study endpoint can be a predetermined tumor volume, a specific number of treatment days, or signs of animal morbidity. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Tumor tissue can be processed for further analysis, such as pharmacodynamic marker assessment (e.g., SAM and SDMA levels) or histological examination.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a mouse xenograft efficacy study.
Caption: Typical workflow for a mouse xenograft efficacy study.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Viability and Proliferation with Mat2A-IN-19
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Mat2A-IN-19, a representative inhibitor of Methionine Adenosyltransferase 2A (MAT2A), to assess its effects on cell viability and proliferation. The protocols are particularly relevant for studying the synthetic lethal interaction in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival.[1] In cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, cells become highly dependent on MAT2A.[1][2] This creates a synthetic lethal vulnerability, where inhibiting MAT2A in MTAP-deleted cancer cells leads to selective cell death, while sparing normal cells.[1][2][3] this compound represents a class of inhibitors designed to exploit this dependency. These notes provide detailed protocols for evaluating the anti-proliferative and cytotoxic effects of this compound.
Mechanism of Action: The MAT2A-MTAP Synthetic Lethal Pathway
In MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) competitively inhibits protein arginine methyltransferase 5 (PRMT5).[2][3] To survive, these cells become heavily reliant on MAT2A to produce SAM, a necessary substrate for the remaining PRMT5 activity. Inhibition of MAT2A by compounds like this compound depletes the cellular SAM pool, leading to further suppression of PRMT5.[3][4] This dual inhibition results in defective mRNA splicing, cell cycle arrest, DNA damage, and ultimately, selective apoptosis in MTAP-deficient cancer cells.[4][5][6]
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various MAT2A inhibitors in different cell lines, demonstrating the selective potency against MTAP-deleted models.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Reference |
| SCR-7952 | H838 | Deleted | 4.3 | [7] |
| SCR-7952 | MIA PaCa-2 | Deleted | 19.7 | [7] |
| SCR-7952 | A549 | Deleted | 123.1 | [7] |
| SCR-7952 | WI-38 | Wild-Type | 988.5 | [7] |
| AG-270 | HCT116 MTAP -/- | Deleted | 260 | [8] |
| PF-9366 | SEM | MLLr | 3,146 - 3,815 | [5] |
| PF-9366 | THP-1 | MLLr | 4,210 - 5,334 | [5] |
| PF-9366 | SKM-1 | non-MLLr | 10,720 - 12,750 | [5] |
| Compound 17 | HCT116 MTAP -/- | Deleted | 1,400 | [9] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[10]
Materials:
-
MTAP-deleted (e.g., HCT116 MTAP-/-) and wild-type cancer cell lines
-
Complete cell culture medium
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-2,000 cells/well for HCT116) in 100 µL of culture medium.[1] Include wells with medium only for background control.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO-treated) wells.
-
Incubation: Incubate the cells with the compound for a desired period, typically 72 hours.[11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[10]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assessment using BrdU Assay
This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog bromodeoxyuridine (BrdU) into the DNA of proliferating cells.
Materials:
-
Cells and compounds as in the MTT assay
-
BrdU Cell Proliferation Assay Kit (containing BrdU labeling solution, fixing/denaturing solution, detection antibody, HRP-linked secondary antibody, TMB substrate, and wash buffer)
-
96-well plates (clear or black, depending on detection method)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-4). The incubation time with the compound can range from 24 to 72 hours.[12]
-
BrdU Labeling: Add 10 µL of 10X BrdU solution to each well for a final 1X concentration.[12]
-
Incubation: Incubate the plate for 2 to 24 hours at 37°C. The optimal incubation time depends on the cell division rate and should be determined empirically.[12]
-
Fixation and Denaturation: Carefully remove the culture medium. Add 100 µL of Fixing/Denaturing Solution to each well and incubate for 30 minutes at room temperature.[12]
-
Detection Antibody: Remove the fixing solution and add 100 µL of the prepared anti-BrdU detection antibody. Incubate for 1 hour at room temperature.[12]
-
Secondary Antibody: Wash the wells three times with 1X Wash Buffer. Add 100 µL of the prepared HRP-conjugated secondary antibody solution and incubate for 30 minutes at room temperature.[12]
-
Substrate Addition: Wash the wells three times with 1X Wash Buffer. Add 100 µL of TMB Substrate and incubate for 30 minutes at room temperature in the dark to allow for color development.[12]
-
Measurement: Add 100 µL of Stop Solution. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: After background subtraction, calculate cell proliferation as a percentage relative to the vehicle-treated control. Determine the GI50 (concentration for 50% growth inhibition).[1]
Conclusion
The provided protocols offer robust methods for evaluating the efficacy of this compound in cancer cell lines. The selective inhibition of proliferation and viability in MTAP-deleted cells, as demonstrated through these assays, will validate the synthetic lethal approach and support further preclinical and clinical development of MAT2A inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Western Blot Analysis of PRMT5 Activity Following Mat2A-IN-19 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in numerous cellular processes, including gene transcription, RNA splicing, and signal transduction. Dysregulation of PRMT5 activity has been implicated in various cancers, making it an attractive therapeutic target.
Methionine Adenosyltransferase 2A (MAT2A) is the enzyme responsible for synthesizing S-adenosylmethionine (SAM), the universal methyl donor for all methylation reactions, including those catalyzed by PRMT5.[1] Inhibition of MAT2A leads to a depletion of intracellular SAM levels. This, in turn, reduces the catalytic activity of PRMT5, as PRMT5 has a relatively low affinity for SAM.[2][3] The reduction in PRMT5 activity can be monitored by assessing the levels of its downstream mark, SDMA, on substrate proteins. This is particularly relevant in cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, where the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5, making these cancer cells highly dependent on MAT2A for maintaining SAM levels.[4][5]
Mat2A-IN-19 is an inhibitor of MAT2A with a reported half-maximal inhibitory concentration (IC50) of 32.93 nM.[6] This application note provides a detailed protocol for utilizing Western blot analysis to assess the impact of this compound on PRMT5 activity by measuring the levels of global SDMA.
Signaling Pathway
The inhibition of MAT2A by this compound disrupts the methionine cycle, leading to reduced PRMT5 activity.
References
- 1. MAT2A (E5I7C) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. ideayabio.com [ideayabio.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: CRISPR-Cas9 Screening to Identify Enhancers of Mat2A-IN-19 Sensitivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methionine adenosyltransferase 2A (MAT2A) is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[1][2] In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of human cancers, there is a synthetic lethal relationship with the inhibition of MAT2A.[2][3] The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), a partial inhibitor of protein arginine methyltransferase 5 (PRMT5).[2][3] Subsequent inhibition of MAT2A by compounds such as Mat2A-IN-19 further depletes cellular SAM levels, leading to a significant reduction in PRMT5 activity, defects in mRNA splicing, induction of DNA damage, and ultimately, cancer cell death.[1] This creates a promising therapeutic window for targeting MTAP-deleted tumors.
To identify additional genetic factors that can enhance the sensitivity of cancer cells to MAT2A inhibitors, a genome-wide CRISPR-Cas9 loss-of-function screen can be employed. This powerful technique allows for the systematic knockout of every gene in the genome to identify "sensitizer" genes, whose absence potentiates the cytotoxic effects of a drug. These application notes provide a comprehensive overview and detailed protocols for performing a CRISPR-Cas9 screen to discover enhancers of this compound sensitivity.
Signaling Pathways and Biological Rationale
The core mechanism of this compound's selective toxicity in MTAP-deleted cancers revolves around the MAT2A-SAM-PRMT5 axis. A CRISPR-Cas9 screen for sensitivity enhancers seeks to identify genes whose knockout further compromises cellular pathways, creating a state of hypersensitivity to MAT2A inhibition.
Figure 1: MAT2A-MTAP Synthetic Lethal Pathway and CRISPR Screen Concept.
Data Presentation
A representative summary of hypothetical quantitative data from a genome-wide CRISPR-Cas9 screen to identify enhancers of this compound sensitivity is presented below. In a negative selection screen, sgRNAs targeting sensitizer (B1316253) genes are depleted in the drug-treated population compared to the control. The results are typically ranked by statistical significance (p-value or FDR) and the magnitude of depletion (log2 fold change).
Table 1: Exemplary Top Gene Hits from a CRISPR Screen for this compound Sensitizers
| Gene Symbol | Description | Log2 Fold Change (Treated/Control) | p-value | False Discovery Rate (FDR) |
| WEE1 | WEE1 G2 checkpoint kinase | -2.8 | 1.2e-8 | 3.5e-7 |
| ATR | ATR serine/threonine kinase | -2.5 | 5.6e-8 | 1.1e-6 |
| CHEK1 | Checkpoint kinase 1 | -2.3 | 1.1e-7 | 1.8e-6 |
| FANCA | FA complementation group A | -2.1 | 4.2e-7 | 5.3e-6 |
| BRCA1 | BRCA1 DNA repair associated | -2.0 | 8.9e-7 | 9.7e-6 |
| PARP1 | Poly(ADP-ribose) polymerase 1 | -1.8 | 2.3e-6 | 2.1e-5 |
| POLQ | DNA polymerase theta | -1.7 | 5.0e-6 | 4.1e-5 |
Table 2: Pathway Analysis of Sensitizing Gene Knockouts
| Pathway (MSigDB Hallmark) | Number of Genes | Enrichment Score | p-value |
| DNA REPAIR | 15 | 0.85 | 1.5e-12 |
| G2M CHECKPOINT | 10 | 0.79 | 3.2e-10 |
| E2F TARGETS | 12 | 0.75 | 6.8e-9 |
| MITOTIC SPINDLE | 8 | 0.68 | 1.4e-7 |
Experimental Workflow
A pooled, negative-selection CRISPR-Cas9 screen is the method of choice for identifying genes that enhance drug sensitivity. The overall workflow involves transducing a population of Cas9-expressing cells with a genome-wide sgRNA library, followed by selection with a sub-lethal dose of this compound.
References
Application Notes and Protocols: Immunohistochemical Analysis of MTAP and MAT2A in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylthioadenosine phosphorylase (MTAP) and Methionine Adenosyltransferase 2A (MAT2A) are two key enzymes involved in methionine metabolism, a pathway crucial for cancer cell proliferation, survival, and epigenetic regulation. The expression patterns of these proteins in tumor tissues are of significant interest for diagnostic, prognostic, and therapeutic purposes. Notably, the frequent co-deletion of the MTAP gene with the CDKN2A tumor suppressor on chromosome 9p21 has unveiled a synthetic lethal relationship with the inhibition of MAT2A, making this pathway a promising area for targeted cancer therapy.
These application notes provide a comprehensive overview of the immunohistochemical (IHC) analysis of MTAP and MAT2A in various tumor types, including detailed protocols, quantitative expression data, and visualization of the associated signaling pathway and experimental workflows.
Data Presentation: MTAP and MAT2A Expression in Tumors
The following tables summarize the expression of MTAP and MAT2A in a range of human cancers as determined by immunohistochemistry.
Table 1: MTAP Protein Expression Loss in Various Tumor Types
MTAP is ubiquitously expressed in normal tissues, and its loss in tumors is primarily due to homozygous gene deletion. The loss of MTAP expression is a key biomarker for identifying tumors that may be susceptible to therapies targeting the MAT2A-PRMT5 axis.
| Tumor Type | Percentage of MTAP Expression Loss (%) | Reference(s) |
| Glioblastoma | High frequency of loss | [1] |
| Lung Adenocarcinoma | ~12% | [2] |
| Pancreatic Ductal Adenocarcinoma | 21.3% - 37.9% | [3][4] |
| Urothelial Carcinoma | 29% - 53% | [2] |
| Mesothelioma | 32% - 36.8% | [2] |
| Gastric Adenocarcinoma | 4% - 11.9% | [2] |
| Squamous Cell Carcinomas (various origins) | Up to 38% | [2] |
| Hodgkin Lymphoma | 50% | [2] |
| Neuroendocrine Neoplasms | Up to 80% | [2] |
| Biliopancreatic Adenocarcinomas | 17.9% - 40.5% | [2] |
| Malignant Melanoma | 15.7% - 28.4% | [2] |
| Sarcomas (various types) | Up to 20% | [2] |
| Non-Hodgkin Lymphomas (various types) | Up to 14% | [2] |
Table 2: MAT2A Protein Expression in Various Tumor Types
In contrast to MTAP, MAT2A is often overexpressed in tumors compared to corresponding normal tissues. This upregulation provides the necessary S-adenosylmethionine (SAM) for the high proliferative and metabolic rates of cancer cells. In some cancers, the subcellular localization of MAT2A (cytoplasmic vs. nuclear) has been shown to have prognostic significance.
| Tumor Type | MAT2A Expression Status | Quantitative Data | Reference(s) |
| Breast Cancer | Upregulated cytoplasmic expression in tumors. Higher cytoplasmic-to-nuclear (C/N) ratio associated with poorer survival. | High C/N ratio (>1) in >50% of cases. | [5][6][7][8] |
| Hepatocellular Carcinoma (HCC) | Upregulated in both cytoplasm and nucleus compared to normal tissue. Lower C/N ratio correlated with poor survival in female patients. | - | [9][10][11] |
| Gastric Cancer | Overexpressed in tumors. | High expression in 40.7% of cases. | [12] |
| Colorectal Cancer | Overexpressed in tumors. | - | [10] |
| Glioma | Overexpressed in tumors. Identified as a critical vulnerability in H3K27M mutant glioma. | - | [2][13][14] |
| Lung Cancer | Overexpressed in cisplatin-resistant cells. | - | [10] |
| Pancreatic Cancer | Upregulated, contributing to proliferation and therapeutic resistance. | - | [3] |
| Renal Cell Carcinoma (RCC) | Lower expression in tumor tissues compared to normal tissues. | - | [15] |
| Melanoma | Generally expressed. | - | [16][17] |
Signaling Pathways and Experimental Workflows
MTAP-MAT2A-PRMT5 Signaling Pathway and Synthetic Lethality
The following diagram illustrates the metabolic pathway involving MTAP and MAT2A, and the principle of synthetic lethality in MTAP-deleted cancers. In normal cells, MTAP salvages methionine from MTA. In MTAP-deleted cancer cells, MTA accumulates and partially inhibits PRMT5. The inhibition of MAT2A further depletes SAM, leading to a critical reduction in PRMT5 activity and subsequent cancer cell death.
References
- 1. Reliability assessment of methylthioadenosine phosphorylase immunohistochemistry as a surrogate biomarker for CDKN2A homozygous deletion in adult-type IDH-mutant diffuse gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Multivariate analysis of immunohistochemical evaluation of protein expression in pancreatic ductal adenocarcinoma reveals prognostic significance for persistent Smad4 expression only - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. MAT2A Localization and Its Independently Prognostic Relevance in Breast Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of MAT2A compromises methionine metabolism and represents a vulnerability in H3K27M mutant glioma by modulating the epigenome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Immunohistochemical characteristics of melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Immunohistochemistry for Skin Cancers: New Insights into Diagnosis and Treatment of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to MAT2A Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to MAT2A inhibitors, such as Mat2A-IN-19, in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the primary methyl donor for numerous cellular processes, including the methylation of DNA, RNA, and proteins. In rapidly proliferating cancer cells, the demand for SAM is significantly increased. MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM. This disruption of methylation processes hinders the synthesis of DNA and RNA, alters protein function, and ultimately suppresses cancer cell growth and proliferation.
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
Approximately 15% of human cancers exhibit a co-deletion of the MTAP (methylthioadenosine phosphorylase) gene along with the adjacent tumor suppressor gene CDKN2A. This genetic alteration results in the accumulation of methylthioadenosine (MTA), a metabolite that acts as a natural inhibitor of the enzyme PRMT5 (protein arginine methyltransferase 5). The partial inhibition of PRMT5 by MTA makes these cancer cells highly dependent on the MAT2A-driven production of SAM to maintain essential PRMT5 function. Therefore, inhibiting MAT2A in MTAP-deleted cells creates a synthetic lethal situation by further compromising the already weakened PRMT5 pathway, leading to selective cancer cell death.
Q3: What are the known mechanisms of acquired resistance to MAT2A inhibitors?
The primary mechanism of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression. Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and restores SAM levels. Another potential resistance mechanism involves alterations in downstream signaling pathways, such as the PRMT5 cascade. Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, suggesting it could be a biomarker and a mechanism of resistance.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with MAT2A inhibitors and provides potential solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Reduced sensitivity or acquired resistance to the MAT2A inhibitor in a previously sensitive cell line. | 1. Upregulation of MAT2A expression: Resistant cells may be overproducing the MAT2A protein. 2. Alterations in downstream pathways: Changes in the expression or activity of proteins in the PRMT5 pathway may compensate for MAT2A inhibition. | 1. Analyze MAT2A expression: Perform Western blot or RT-qPCR to compare MAT2A protein and mRNA levels in resistant cells versus the parental sensitive cells. 2. Investigate downstream effectors: Assess the levels and methylation status of PRMT5 and its substrates (e.g., SDMA) to identify any compensatory changes. 3. Consider combination therapies: Explore synergistic effects by combining the MAT2A inhibitor with a PRMT5 inhibitor or other targeted agents. |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after treatment. | 1. Suboptimal inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to induce a differential effect. 2. Incorrect MTAP status: Cell lines may have been misidentified. 3. Inappropriate cell viability assay: Assays like MTT can be influenced by cellular metabolic changes. | 1. Perform a dose-response curve: Determine the optimal inhibitor concentration that shows a clear differential effect. 2. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR. 3. Use an alternative viability assay: Consider assays that measure apoptosis (e.g., Annexin V staining) or cell membrane integrity (e.g., trypan blue exclusion). |
| High background or variability in SAM or SDMA measurements. | 1. Improper sample handling: SAM is an unstable molecule. 2. Issues with the detection assay: The ELISA or mass spectrometry method may not be optimized. | 1. Ensure proper sample preparation: Follow validated protocols for sample extraction and storage to minimize degradation of metabolites. 2. Optimize the detection method: Calibrate instruments, use appropriate standards, and validate the assay for your specific experimental setup. |
Strategies to Overcome Resistance
Combination therapy has emerged as a promising strategy to overcome resistance to MAT2A inhibitors.
Combination with PRMT5 Inhibitors
A primary strategy to combat resistance is the dual inhibition of MAT2A and PRMT5. This approach is based on the synthetic lethal relationship between MAT2A and PRMT5 in MTAP-deleted cancers.
-
Rationale: Combining a MAT2A inhibitor with an MTA-cooperative PRMT5 inhibitor can lead to a more profound and durable suppression of the PRMT5 pathway.
-
Observed Effects: Preclinical studies have shown that this combination can induce durable tumor regressions, including complete responses, at doses lower than the maximum effective dose of each agent alone.
Combination with Chemotherapeutic Agents
-
Taxanes (Paclitaxel and Docetaxel):
-
Rationale: MAT2A inhibition can lead to defects in DNA damage repair and mitotic processes. This sensitizes cancer cells to the effects of antimitotic agents like taxanes. Specifically, MAT2A inhibitors can downregulate the Fanconi Anemia (FA) DNA repair pathway.
-
Observed Effects: The combination of the MAT2A inhibitor AG-270 with taxanes has shown synergistic antiproliferative effects in preclinical models of pancreatic and non-small cell lung cancer (NSCLC).
-
-
Platinum-Based Agents (Cisplatin):
-
Rationale: Inhibition of MAT2A has been shown to enhance the efficacy of cisplatin (B142131) in resistant lung cancer cells by modulating genes associated with apoptosis and DNA repair.
-
Observed Effects: Targeting MAT2A can promote the sensitivity of cisplatin-resistant lung cancer cells to cisplatin.
-
-
Other Chemotherapies:
-
High-throughput screening has revealed that the MAT2A inhibitor IDE397 can act synergistically with topoisomerase inhibitors and anti-folates in MTAP-deleted cancer models.
-
Data Summary
Table 1: IC50 Values of Representative MAT2A Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | MAT2A Inhibitor | IC50 (nM) | Reference |
| HCT116 MTAP-/- | Colorectal Carcinoma | Deleted | SCR-7952 | 34.4 | |
| HCT116 MTAP-/- | Colorectal Carcinoma | Deleted | AG-270 | 300.4 |
Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used.
Table 2: Summary of Preclinical Combination Therapy Studies
| MAT2A Inhibitor | Combination Agent | Cancer Model | Observed Effect | Reference |
| AG-270 | Docetaxel/Paclitaxel | Pancreatic and NSCLC PDX | Additive-to-synergistic anti-tumor activity, including complete regressions. | |
| IDE397 | MTA-cooperative PRMT5 inhibitors | Lung adenocarcinoma and pancreas cancer xenografts | Durable tumor regressions, including complete responses. | |
| IDE397 | Pemetrexed | MTAP-null xenograft models | Tumor regressions. | |
| PF-9366 | Cisplatin | Cisplatin-resistant lung cancer cells | Enhanced sensitivity to cisplatin. |
Key Signaling Pathways and Workflows
Figure 1. MAT2A-PRMT5 signaling pathway in MTAP-deleted cancer cells and the point of intervention for MAT2A inhibitors.
Figure 2. Experimental workflow for investigating and overcoming resistance to MAT2A inhibitors in vitro.
Experimental Protocols
Protocol 1: Western Blot Analysis of MAT2A and PRMT5
This protocol outlines the steps for detecting MAT2A and PRMT5 protein levels in cancer cells.
-
Cell Lysis: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing every 10 minutes. f. Centrifuge at 14,000 rpm for 15 minutes at
Off-target effects of Mat2A-IN-19 in preclinical models
Disclaimer: This technical support guide provides information on the potential off-target effects of MAT2A inhibitors based on publicly available data for compounds such as AG-270, PF-9366, and SCR-7952. As specific data for Mat2A-IN-19 is not available in the public domain, this document serves as a general resource for researchers working with MAT2A inhibitors. The off-target profile of this compound may differ.
Frequently Asked Questions (FAQs)
Q1: What is the intended on-target mechanism of action for MAT2A inhibitors?
A1: MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1][2][3] SAM is the universal methyl donor for numerous cellular methylation reactions, including the methylation of DNA, RNA, histones, and other proteins, which are vital for regulating gene expression and other cellular processes.[1][4] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels.[1] This disruption of methylation is particularly effective against cancer cells with a homozygous deletion of the MTAP (methylthioadenosine phosphorylase) gene, creating a synthetic lethal effect.[2][5][6][7]
Q2: What are "off-target" effects, and why are they a concern for MAT2A inhibitors?
A2: Off-target effects refer to the interaction of a drug with proteins other than its intended target. For a MAT2A inhibitor, this means binding to and potentially altering the function of other enzymes or proteins besides MAT2A.[1] These unintended interactions can lead to undesirable outcomes, such as cellular toxicity and unexpected side effects. For instance, the clinical development of the MAT2A inhibitor AG-270 was associated with reversible increases in liver function tests, suggesting potential off-target effects in the liver.[1] Thorough characterization of the off-target profile is crucial for preclinical and clinical development.[1]
Q3: What are the common in vivo toxicities observed with MAT2A inhibitors?
A3: Based on preclinical and clinical studies of MAT2A inhibitors like AG-270, the most frequently reported toxicities include:
-
Hematologic Toxicities: Reversible thrombocytopenia (low platelet count) and anemia.[8]
These toxicities can be due to on-target inhibition of MAT2A in healthy, proliferating tissues (like bone marrow and the gastrointestinal tract) or off-target effects.[8]
Troubleshooting Guides
Scenario 1: Unexpected Cytotoxicity in MTAP-Wildtype Cells
You are observing significant cytotoxicity in an MTAP-wildtype cell line treated with a MAT2A inhibitor, which is unexpected as the inhibitor's anti-proliferative effects are reported to be selective for MTAP-deleted cells.
Troubleshooting Steps:
-
Confirm Genotype: Verify the MTAP status of your cell line using PCR or western blotting.[1]
-
Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of the inhibitor in your cell line and compare it to the IC50 in a sensitive MTAP-deleted cell line. A small therapeutic window may suggest off-target toxicity.[1]
-
Verify Compound Integrity: Confirm the identity and purity of your inhibitor stock using techniques like LC-MS. Ensure proper storage and handling.[1]
-
Assess Off-Target Kinase Activity: Many small molecule inhibitors have off-target effects on kinases.[1] Consider performing a broad kinase screen to identify potential off-target interactions.
Scenario 2: Lack of Efficacy in an MTAP-Deleted Cell Line
You are not observing the expected anti-proliferative effect in a known MTAP-deleted cancer cell line.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a target engagement assay, such as the Cellular Thermal Shift Assay (CETSA), to verify that the inhibitor is binding to MAT2A in your cells at the concentrations used.[1]
-
Measure Downstream Biomarkers: Assess the downstream effects of MAT2A inhibition by measuring intracellular SAM levels. A lack of SAM reduction could indicate issues with inhibitor activity or cell permeability.[1]
-
Check for MAT2A Upregulation: Some MAT2A inhibitors have been reported to cause a compensatory upregulation of MAT2A protein expression, which can blunt their anti-proliferative effects. Perform a western blot to check MAT2A protein levels after treatment.[1][2]
-
Consider Cellular Adaptation: Prolonged treatment with a MAT2A inhibitor could lead to the development of resistance mechanisms. Assess the effect of the inhibitor at earlier time points.[1]
Data Presentation
Table 1: Summary of Preclinical Data for Select MAT2A Inhibitors
| Compound | Target | IC50 (Enzymatic) | Cell Proliferation IC50 (MTAP-deleted) | Cell Proliferation IC50 (MTAP-wildtype) | Key Off-Target Information | Reference |
| AG-270 | MAT2A | ~8 nM (AGI-24512) | Varies by cell line | Varies by cell line | Reversible increases in liver function tests and bilirubin (B190676) observed in clinical trials. | [1][5][7] |
| PF-9366 | MAT2A | 420 nM | ~10 µM (Huh-7) | Weaker activity | Upregulates MAT2A transcript and protein levels. | [2][9][10] |
| SCR-7952 | MAT2A | Potent | Varies by cell line | Higher IC50 than MTAP-deleted | High selectivity against HCT116 WT cells. | [9] |
| AZ9567 | MAT2A | Potent | Weaker anti-proliferative effects | Weaker anti-proliferative effects | Assessed for in vivo target engagement and systemic phenotype. | [9][11] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This technique measures the change in the thermal stability of proteins in response to drug binding. A protein that binds to the inhibitor will typically become more stable at higher temperatures.[1]
Materials:
-
Cell culture reagents
-
MAT2A inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermocycler
-
SDS-PAGE and western blotting reagents
-
Anti-MAT2A antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the MAT2A inhibitor at the desired concentration or with a vehicle control for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in lysis buffer.
-
Lysis: Lyse the cells through freeze-thaw cycles.
-
Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures in a thermocycler for 3 minutes.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet precipitated proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for SDS-PAGE.
-
Western Blotting: Perform western blotting using an anti-MAT2A antibody to detect the amount of soluble MAT2A at each temperature.
-
Analysis: Plot the amount of soluble MAT2A as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
Protocol 2: Kinome Scanning for Off-Target Identification
This method assesses the binding or inhibitory activity of a compound against a large panel of kinases to identify potential off-target interactions.[1] This is typically performed as a service by specialized companies.
General Workflow:
-
Compound Submission: Provide the MAT2A inhibitor to the service provider.
-
Assay Performance: The compound is tested at one or more concentrations against a large panel of purified, active kinases. The activity of each kinase is measured in the presence of the inhibitor.
-
Data Analysis: The percentage of inhibition for each kinase is calculated. "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition at 1 µM).
-
Follow-up: Confirmatory dose-response assays are performed for the initial hits to determine their IC50 values.
Visualizations
Caption: On-target and potential off-target effects of a MAT2A inhibitor.
Caption: Preclinical evaluation workflow for a MAT2A inhibitor.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation [mdpi.com]
- 3. Mechanism and Inhibition of Human Methionine Adenosyltransferase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. probiologists.com [probiologists.com]
- 10. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Upregulation of MAT2A Expression as a Resistance Mechanism to Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to inhibitors due to the upregulation of MAT2A expression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation.[1] In rapidly proliferating cancer cells, the demand for SAM is elevated.[1] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM levels. This disruption of methylation processes hinders DNA and RNA synthesis, alters protein function, and ultimately inhibits cancer cell growth and proliferation.[1]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
Methylthioadenosine phosphorylase (MTAP) is an enzyme in the methionine salvage pathway.[1] In about 15% of human cancers, the MTAP gene is co-deleted with the adjacent tumor suppressor gene CDKN2A.[1][2] This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA). MTA is a natural inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] The partial inhibition of PRMT5 in MTAP-deleted cells makes them more dependent on the MAT2A-driven production of SAM to maintain essential PRMT5 function. Therefore, inhibiting MAT2A in these cells creates a synthetic lethal vulnerability by further suppressing the already compromised PRMT5 pathway, resulting in selective cancer cell death.[1][3]
Q3: What are the known mechanisms of resistance to MAT2A inhibitors?
One of the primary mechanisms of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1][4] Cancer cells can adapt to the inhibitor by increasing the production of the MAT2A protein, which compensates for the inhibitory effect and restores SAM levels.[1] Another potential resistance mechanism involves alterations in downstream pathways, such as the PRMT5 signaling cascade.[1] Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels at the time of disease progression has been observed, suggesting it as a potential biomarker and mechanism of resistance.[1][5]
Q4: How does MAT2A upregulation contribute to resistance against other chemotherapies, like cisplatin?
Studies have shown that MAT2A is overexpressed in cisplatin-resistant lung cancer cells.[6][7] Targeting MAT2A in these resistant cells can enhance their sensitivity to cisplatin.[6][7][8] The proposed mechanism involves the modulation of gene expression related to apoptosis and DNA repair pathways through the regulation of histone methylation.[6][7] Inhibition of MAT2A can lead to changes in global histone methylation patterns, such as decreased H3K9me2 and H3K36me3, which may sensitize resistant cells to cisplatin-induced apoptosis.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells after MAT2A inhibitor treatment.
| Possible Cause | Recommended Solution |
| Suboptimal inhibitor concentration | The concentration of the MAT2A inhibitor may be too high, causing general toxicity, or too low to induce a differential effect.[1] Solution: Perform a dose-response curve to determine the optimal inhibitor concentration that shows a clear differential effect between MTAP-deleted and wildtype cells.[1] |
| Incorrect MTAP status of cell lines | The cell lines may have been misidentified, or their MTAP status may have changed over time in culture.[1] Solution: Verify the MTAP deletion status of your cell lines using Western blot for the MTAP protein or PCR for the MTAP gene.[1] |
| Inappropriate cell viability assay | Assays like MTT can be influenced by changes in cellular metabolism and may not accurately reflect cell death.[1] Solution: Consider using alternative viability assays such as those that measure apoptosis (e.g., Annexin V staining) or cell counting-based methods. |
| Nutrient composition of the culture medium | The availability of methionine in the culture medium can influence the cellular response to MAT2A inhibition.[1] Solution: Standardize the culture medium and consider the potential impact of methionine concentration on your experimental outcomes. |
Issue 2: Development of resistance to a MAT2A inhibitor in a previously sensitive cell line.
| Possible Cause | Recommended Solution |
| Upregulation of MAT2A expression | The cancer cells may have adapted by increasing the expression of the MAT2A protein to overcome the inhibitor's effect.[1] Solution: Analyze MAT2A protein and mRNA levels in the resistant cells compared to the parental sensitive cells using Western blot and RT-qPCR, respectively.[1] |
| Alterations in downstream signaling | Changes in the activity or expression of downstream effectors like PRMT5 could contribute to resistance. Solution: Assess the levels and methylation status of PRMT5 and its substrates in both sensitive and resistant cells. |
| Increased drug efflux | The resistant cells may have upregulated drug efflux pumps, reducing the intracellular concentration of the inhibitor. Solution: Investigate the expression of common drug efflux pumps (e.g., ABC transporters) and consider using efflux pump inhibitors in co-treatment experiments. |
Quantitative Data Summary
Table 1: IC50 Values of MAT2A Inhibitors in Different Cell Lines
| Cell Line | MTAP Status | Inhibitor | IC50 | Reference |
| Huh-7 | - | PF-9366 | 225 nM (for SAM synthesis inhibition) | [9] |
| H520 | - | PF-9366 | 1.2 µM (for SAM synthesis inhibition) | [9] |
| H460/DDP (Cisplatin-Resistant) | - | PF-9366 | Dose-dependent reduction in viability | [6] |
| PC-9 (Cisplatin-Resistant) | - | PF-9366 | Dose-dependent reduction in viability | [6] |
| MTAP-null models (KP4, BxPC3, etc.) | Null | MAT2A inhibitors | More sensitive than MTAP-wt models | [3] |
| MTAP-wt models (HCT116, NCI-H460) | Wildtype | MAT2A inhibitors | Less sensitive than MTAP-null models | [3] |
| Note: IC50 values can vary depending on the experimental conditions and the specific viability assay used. |
Table 2: Relative MAT2A Expression in Sensitive vs. Resistant Cells
| Cell Line Pair | Condition | Fold Change in MAT2A mRNA | Fold Change in MAT2A Protein | Reference |
| H460 vs. H460/DDP | Cisplatin Resistance | Upregulated | Upregulated | [6] |
| PC-9 vs. H460 | Cisplatin Resistance | Upregulated | Upregulated | [6] |
| TNBC mammospheres | Methionine deprivation | Increased | Increased | [10] |
| This table is illustrative. Specific fold-change values should be determined experimentally. |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAT2A and PRMT5
This protocol details the steps for detecting MAT2A and PRMT5 protein levels in cancer cells.
-
Cell Lysis: a. Culture cells to 70-80% confluency. b. Wash cells twice with ice-cold PBS. c. Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10 cm dish.[1] d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1] e. Incubate on ice for 30 minutes, vortexing every 10 minutes.[1] f. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1] g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. b. Load samples onto a 4-12% SDS-polyacrylamide gel and run until adequate separation is achieved. c. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against MAT2A (e.g., 1:1000 dilution) and PRMT5 (e.g., 1:1000 dilution) in blocking buffer overnight at 4°C.[1] c. Wash the membrane three times for 10 minutes each with TBST.[1] d. Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in blocking buffer for 1 hour at room temperature.[1] e. Wash the membrane three times for 10 minutes each with TBST.[1]
-
Detection: a. Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[1] b. Visualize the protein bands using a chemiluminescence imaging system.[1] c. Normalize protein levels to a loading control such as GAPDH or β-actin.
Protocol 2: RT-qPCR for MAT2A Gene Expression
This protocol outlines the measurement of MAT2A mRNA levels.
-
RNA Extraction: a. Harvest cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.[1] b. Assess RNA quality and quantity using a spectrophotometer.[1]
-
cDNA Synthesis: a. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.[1]
-
qPCR Reaction: a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for MAT2A, and the cDNA template.[1] b. Example human MAT2A primer sequences:
- Forward: 5'-GGGATGCGTCTGGTGTATGT-3'[1]
- Reverse: 5'-CCAGCACGTTGTAGGAGTCAT-3'[1] c. Run the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., Initial denaturation: 95°C for 10 minutes; 40 cycles of: 95°C for 15 seconds, 60°C for 1 minute).[1] d. Include a melt curve analysis to verify the specificity of the PCR product.[1]
-
Data Analysis: a. Use the 2-ΔΔCt method to calculate the relative fold change in MAT2A expression.[1] b. Normalize the expression of MAT2A to a stable housekeeping gene (e.g., GAPDH, ACTB).[1]
Visualizations
Caption: Logical relationship of MAT2A upregulation leading to inhibitor resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 5. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing In Vivo Bioavailability of Mat2A-IN-19
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo bioavailability of the methionine adenosyltransferase 2A (MAT2A) inhibitor, Mat2A-IN-19. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound (also known as Compound I-3) is a potent inhibitor of MAT2A with an IC50 of 32.93 nM.[1] Like many small molecule kinase inhibitors, it is likely a poorly water-soluble compound, which can lead to low oral bioavailability.[2][3] This poor absorption can result in suboptimal drug exposure at the target site, leading to reduced efficacy and high variability in in vivo studies.[2]
Q2: What are the primary goals when formulating this compound for in vivo studies?
A2: The primary goals are to:
-
Enhance solubility and dissolution rate: Ensure the compound dissolves in the gastrointestinal (GI) tract to be absorbed.
-
Improve permeability: Facilitate the transport of the compound across the intestinal wall into the bloodstream.
-
Minimize pre-systemic metabolism: Reduce the breakdown of the compound in the gut wall and liver before it reaches systemic circulation.
-
Achieve consistent and reproducible plasma concentrations: Minimize variability between individual animals in a study.
Q3: What are some recommended starting formulations for a poorly soluble compound like this compound?
A3: For initial in vivo studies, consider the following formulations, starting with simpler options and moving to more complex systems as needed:
-
Aqueous suspension: A simple approach, but may lead to variable absorption. Micronization of the compound can improve dissolution.
-
Co-solvent systems: Using a mixture of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and saline can improve solubility. However, the concentration of organic solvents should be minimized to avoid toxicity.[4]
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can significantly enhance the oral absorption of lipophilic compounds by improving solubilization and facilitating lymphatic transport.[2][5][6][7]
Q4: How does the inhibition of MAT2A impact the cell?
A4: MAT2A is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[8][9] SAM is the universal methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, and proteins.[9] By inhibiting MAT2A, this compound reduces the intracellular levels of SAM. This is particularly effective in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, as these cells are highly dependent on MAT2A for survival, creating a synthetic lethal scenario.[8][10]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| High variability in plasma concentrations between animals. | Poor and inconsistent dissolution of this compound in the GI tract. | 1. Optimize Formulation: Transition from a simple suspension to a co-solvent system or a lipid-based formulation (e.g., SEDDS) to improve solubility and dissolution rate.[2] 2. Particle Size Reduction: If using a suspension, ensure the particle size of this compound is minimized and uniform through micronization. 3. Standardize Dosing Procedure: Ensure consistent oral gavage technique and volume across all animals. |
| Low overall drug exposure (AUC) after oral dosing. | 1. Poor aqueous solubility limiting absorption. 2. Low permeability across the intestinal epithelium. 3. High first-pass metabolism in the gut wall or liver. | 1. Enhance Solubility: Employ lipid-based formulations which can present the drug in a solubilized form for absorption.[5][6] 2. Improve Permeability: Some formulation excipients, like certain surfactants used in SEDDS, can inhibit efflux transporters such as P-glycoprotein, thereby increasing intestinal absorption.[6] 3. Investigate Pre-systemic Metabolism: Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of this compound. |
| Precipitation of the compound when preparing the dosing solution. | The compound is not soluble in the chosen vehicle at the desired concentration. | 1. Sequential Addition of Solvents: When using a multi-component vehicle, dissolve this compound in the primary organic solvent (e.g., DMSO) first before adding aqueous components. 2. Gentle Heating and Sonication: Carefully warm the solution or use a sonicator to aid dissolution, being mindful of potential compound degradation. 3. Test Alternative Vehicles: Experiment with different co-solvents (e.g., PEG300, propylene (B89431) glycol) or lipid-based systems. |
| Vehicle-induced toxicity observed in animals (e.g., weight loss, lethargy). | The concentration of organic solvents (e.g., DMSO) or surfactants in the formulation is too high. | 1. Minimize Organic Solvents: Aim for the lowest possible concentration of organic solvents in the final dosing solution. 2. Select Biocompatible Excipients: Choose excipients with a good safety profile for the intended route of administration. 3. Conduct a Vehicle Tolerability Study: Before initiating the main study, dose a small cohort of animals with the vehicle alone to assess its tolerability. |
Data on Oral Bioavailability of other MAT2A Inhibitors
While specific in vivo pharmacokinetic data for this compound is not publicly available, the following table summarizes data from other orally bioavailable MAT2A inhibitors, which can serve as a benchmark.
| Compound | Species | Dose | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Compound 8 | Mouse | 10 mg/kg (oral) | 11,718 | 116% | [11][12] |
| Compound 28 | Mouse | 10 mg/kg (oral) | 41,192 | - | [11][12] |
| Compound 30 | Mouse | 10 mg/kg (oral) | 13,200 | - | [8] |
| AG-270 | Mouse | - | - | Orally bioavailable | [8][13] |
Experimental Protocols
Protocol 1: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a simple SEDDS formulation to enhance the oral bioavailability of this compound.
Materials:
-
This compound
-
Caprylocaproyl polyoxyl-8 glycerides (e.g., Labrasol®)
-
Oleoyl polyoxyl-6 glycerides (e.g., Labrafil® M 1944 CS)
-
Diethylene glycol monoethyl ether (e.g., Transcutol® HP)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: In a sterile conical tube, prepare the SEDDS vehicle by mixing Labrasol®, Labrafil® M 1944 CS, and Transcutol® HP in a ratio of 40:30:30 (v/v/v).
-
Dissolution of this compound:
-
Weigh the required amount of this compound and add it to the SEDDS vehicle to achieve the desired final concentration (e.g., 10 mg/mL).
-
Vortex the mixture thoroughly for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath for 15-20 minutes.
-
-
Homogeneity Check: Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any precipitates.
-
Storage: Prepare the formulation fresh on the day of dosing.
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
Materials:
-
This compound formulation
-
8-10 week old male C57BL/6 mice
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least 3 days prior to the study.
-
Fasting: Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer the this compound formulation via oral gavage at a typical dosing volume of 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50 µL) via tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Collect blood into EDTA-coated tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Transfer the plasma supernatant to clean, labeled tubes.
-
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Protocol 3: Bioanalysis of this compound in Plasma by LC-MS/MS
This protocol provides a general workflow for quantifying this compound concentrations in plasma samples.
Materials:
-
Plasma samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound)
-
Formic acid
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 20 µL of each plasma sample, add 100 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed for 10 minutes.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate this compound from endogenous plasma components.
-
Optimize the mass spectrometer settings for the detection and quantification of this compound and the IS using multiple reaction monitoring (MRM).
-
-
Data Analysis:
-
Generate a calibration curve using the analytical standards.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the IS against the calibration curve.
-
Calculate pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) using appropriate software.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. probiologists.com [probiologists.com]
- 11. researchgate.net [researchgate.net]
- 12. Design and Structural Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High In Vivo Potency and Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Mat2A Inhibitor-Associated Toxicities in Preclinical Research
Welcome to the technical support resource for researchers and drug development professionals working with Methionine Adenosyltransferase 2A (MAT2A) inhibitors. This center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to anticipate, manage, and mitigate toxicities observed in animal models, ensuring the integrity and success of your preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of on-target toxicity for MAT2A inhibitors?
A1: MAT2A is the principal enzyme responsible for producing S-adenosylmethionine (SAM), the universal methyl donor for a multitude of cellular methylation reactions vital for normal cell function.[1] While cancer cells, particularly those with an MTAP gene deletion, are highly sensitive to the reduction of SAM, normal proliferating tissues also depend on MAT2A.[1] Consequently, on-target inhibition of MAT2A in healthy, rapidly dividing tissues (e.g., bone marrow, gastrointestinal tract) can disrupt essential cellular processes, leading to toxicities such as myelosuppression.[1] The primary goal of therapeutic strategies is to establish a therapeutic window that maximizes anti-tumor effects while minimizing toxicity to healthy tissues.[1]
Q2: What are the most common in vivo toxicities observed with MAT2A inhibitors in animal models?
A2: Preclinical and clinical studies have identified several recurring toxicities associated with MAT2A inhibitors. These include:
-
Hematologic Toxicities: Reversible thrombocytopenia (low platelet count) and anemia are frequently observed.[1][2]
-
Hepatotoxicity: Increases in liver function tests (LFTs), such as alanine (B10760859) transaminase (ALT) and aspartate aminotransferase (AST), have been reported.[1][2] This may be linked to off-target inhibition of MAT1A, an isoform predominantly expressed in the liver.[1]
-
Pancreatic Atrophy: This has been noted in preclinical studies in rats.[2]
-
Skin Rashes: Dermatological toxicities have been observed in some studies.[2]
-
Demyelinating Neuropathy: A case of demyelinating sensorimotor neuropathy has been reported in a clinical trial, which resolved after drug cessation.[3][4]
Q3: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibition?
A3: This selectivity is based on the principle of synthetic lethality.[5][6] In cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, the metabolite methylthioadenosine (MTA) accumulates.[6][7] MTA acts as a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5).[5][7] This pre-existing partial inhibition of PRMT5 makes these cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), the substrate for PRMT5.[6] When a MAT2A inhibitor is administered, SAM levels are further depleted, leading to a more profound and lethal inhibition of PRMT5 activity in MTAP-deleted cells.[6][8]
Troubleshooting Guides
Issue 1: Significant Body Weight Loss and General Distress in Animal Models
This is a common indicator of general toxicity.[1] The following strategies can be employed to mitigate this and improve the therapeutic index.
-
Potential Cause: The dose of the MAT2A inhibitor is too high, leading to excessive on-target toxicity in normal proliferating tissues.
-
Troubleshooting Steps:
-
Dose Reduction: Systematically lower the dose to identify a better-tolerated level that maintains anti-tumor efficacy.
-
Intermittent Dosing: Implement a "drug holiday" (e.g., 5 days on, 2 days off) to allow normal tissues to recover while maintaining therapeutic pressure on the tumor.[1] Continuous daily dosing may lead to cumulative toxicity.[1]
-
Combination Therapy: Combine the MAT2A inhibitor with another synergistic agent. This can allow for a dose reduction of the MAT2A inhibitor to a more tolerable level while achieving a potent anti-tumor effect.[1] Examples include combinations with taxanes or PRMT5 inhibitors.[1][9]
-
Issue 2: Elevated Liver Enzymes (ALT/AST) Detected in Blood Samples
This suggests potential hepatotoxicity.[1][2]
-
Potential Cause: Off-target inhibition of MAT1A in the liver or other hepatotoxic effects of the compound.
-
Troubleshooting Steps:
-
Dose-Dependence Evaluation: Assess if the hepatotoxicity is dose-dependent by testing lower doses of the MAT2A inhibitor.[2]
-
Frequent Monitoring: Implement a regular monitoring schedule for liver function markers (ALT, AST, total bilirubin).[2]
-
Histopathological Analysis: Conduct a detailed histopathological examination of liver tissue to characterize the nature of the liver injury (e.g., hepatocellular, cholestatic).[2]
-
Mechanism Investigation: Explore potential off-target effects or impacts on bile acid metabolism.[2]
-
Issue 3: Observed Decreases in Platelet Counts (Thrombocytopenia) or Red Blood Cell Parameters (Anemia)
This indicates potential hematological toxicity.[2]
-
Potential Cause: On-target inhibition of MAT2A affecting hematopoiesis. PRMT5, a downstream target of the MAT2A pathway, is crucial for the viability of hematopoietic cells.[2]
-
Troubleshooting Steps:
-
Dose and Schedule Modification: Evaluate if the hematological toxicity is related to the specific dose or dosing schedule.[2]
-
Regular Complete Blood Counts (CBCs): Perform regular CBCs with differentials to monitor the extent of myelosuppression.[2]
-
Bone Marrow Analysis: In cases of severe or persistent cytopenias, consider bone marrow analysis to assess cellularity and progenitor cell populations.[2]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and toxicity of MAT2A inhibitors from preclinical and clinical studies.
Table 1: Preclinical Efficacy of MAT2A Inhibitors in Xenograft Models
| Compound | Animal Model | Tumor Type | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| Compound 17 | Mouse | MTAP-/- HCT116 | 30 mg/kg (q.d.) | 58.4% | [10] |
| AG-270 | Mouse | MTAP-/- HCT116 | 30 mg/kg (q.d.) | 80.3% | [10] |
Note: TGI values can vary based on the specific experimental conditions.
Table 2: Clinical Trial Data on MAT2A Inhibitor-Related Toxicities
| Compound | Toxicity | Grade | Observations | Reference |
| AG-270 | Thrombocytopenia | 3 or 4 | Reversible decreases in platelet counts were seen in patients receiving 200 mg once a day. Two of six patients treated with 200 mg twice a day had decreases in platelet counts. | [2] |
| AG-270 | Anemia | Not specified | Anemia was a common treatment-related toxicity. | [2] |
| AG-270 | Neutropenia | 3 | One patient at 200 mg QD experienced a decrease in neutrophil count. | [2] |
| AG-270/S095033 | Increased Liver Function Tests | Not specified | Reversible increases in liver function tests were common. | [11][12] |
| AG-270/S095033 | Fatigue | Not specified | A common treatment-related toxicity. | [11] |
| Unspecified MAT2A inhibitor | Demyelinating Neuropathy | Not specified | Progressive and severe myalgia, neuropathic pain, and sensorimotor disturbance. Resolved with drug cessation. | [3] |
Key Experimental Protocols
Protocol 1: In Vivo Assessment of Drug-Induced Liver Injury in Mice
This protocol is adapted from established methods for evaluating drug-induced liver injury.[2]
-
Animal Model: Use male BALB/c or C57BL/6 mice (7-10 weeks old).[2]
-
Dosing: Administer the MAT2A inhibitor via the intended route (e.g., oral gavage). Include a vehicle control group.[2]
-
Blood Sampling: Collect blood samples via the tail vein or retro-orbital sinus at baseline and at selected time points post-dosing (e.g., 6, 24, 48, and 72 hours).[2]
-
Serum Analysis: Separate the serum and measure ALT, AST, and total bilirubin (B190676) levels using a clinical chemistry analyzer.[2]
-
Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin for 24 hours.[2] Embed the fixed tissue in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E). A board-certified veterinary pathologist should evaluate the slides for signs of liver injury, such as necrosis, inflammation, and steatosis.[2]
Protocol 2: In Vivo Assessment of Hematological Toxicity in Mice
-
Animal Model: Use a relevant mouse strain for the study.[2]
-
Dosing: Administer the MAT2A inhibitor and vehicle control as per the study design.
-
Blood Collection: Collect whole blood (approximately 50-100 µL) into EDTA-coated tubes at baseline and at regular intervals during the study.[2]
-
Complete Blood Count (CBC): Analyze the blood samples using an automated hematology analyzer to determine red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell count with differential.[2]
Protocol 3: Monitoring of SAM and Methionine Levels by LC-MS/MS
This protocol is for assessing target engagement and pharmacodynamics.[2]
-
Sample Collection:
-
Sample Preparation:
-
LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify SAM and methionine. Use stable isotope-labeled internal standards for accurate quantification.[2]
-
Data Analysis: Calculate the concentrations of SAM and methionine based on the standard curve and normalize to the input amount of plasma or tissue.[2]
Visualizations
Caption: The Methionine Cycle and the point of intervention for MAT2A inhibitors.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. neurologyopen.bmj.com [neurologyopen.bmj.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. probiologists.com [probiologists.com]
- 10. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line-Specific Responses to MAT2A Inhibitor Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving MAT2A inhibitors. This guide addresses common issues, provides detailed experimental protocols, and summarizes key data to facilitate the effective use of these targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for MAT2A inhibitors?
MAT2A (Methionine Adenosyltransferase 2A) is a critical enzyme that synthesizes S-adenosylmethionine (SAM), the universal methyl donor for essential cellular processes, including DNA, RNA, and protein methylation.[1][2] In rapidly proliferating cancer cells, the demand for SAM is significantly increased.[1] MAT2A inhibitors block the enzymatic activity of MAT2A, leading to a depletion of intracellular SAM.[1][2] This disruption of methylation processes hinders DNA and RNA synthesis, alters protein function, and ultimately inhibits cancer cell growth and proliferation.[1][2]
Q2: Why are cancer cells with MTAP deletion particularly sensitive to MAT2A inhibitors?
The heightened sensitivity of MTAP-deleted cancer cells to MAT2A inhibitors is due to a concept known as synthetic lethality.[3][4] Methylthioadenosine phosphorylase (MTAP) is an enzyme in the methionine salvage pathway.[1] In approximately 15% of human cancers, the gene for MTAP is deleted along with the adjacent tumor suppressor gene, CDKN2A.[1][3] This genetic alteration leads to the accumulation of a metabolite called methylthioadenosine (MTA).[1][4] MTA is a natural, partial inhibitor of another enzyme, protein arginine methyltransferase 5 (PRMT5).[1][3]
In MTAP-deleted cells, PRMT5 activity is already compromised due to MTA accumulation, making these cells more reliant on the MAT2A-dependent production of SAM to maintain essential PRMT5 function.[1][3] Therefore, inhibiting MAT2A in these cells creates a synthetic lethal scenario by further suppressing the already weakened PRMT5 pathway, which leads to selective cancer cell death.[1][3]
Q3: What are the known mechanisms of resistance to MAT2A inhibitors?
One of the primary mechanisms of acquired resistance to MAT2A inhibitors is the upregulation of MAT2A expression.[1] Cancer cells can adapt by producing more MAT2A protein, which compensates for the inhibitory effect and restores SAM levels.[1] Another potential resistance mechanism involves alterations in downstream signaling pathways, such as the PRMT5 cascade.[1] Additionally, an increase in tumor symmetric dimethylarginine (SDMA) levels has been observed at the time of disease progression, suggesting it could be a biomarker and a mechanism of resistance.[1]
Q4: What are "off-target" effects and how can they be minimized when using MAT2A inhibitors?
Off-target effects are unintended interactions of an inhibitor with proteins other than its designated target.[5] For a MAT2A inhibitor, this could involve binding to and altering the function of other enzymes or proteins.[5] These unintended interactions can lead to cellular toxicity, unexpected signaling pathway alterations, and other adverse effects.[5]
To minimize off-target effects in your experiments, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate the inhibitor to find the lowest concentration that produces the desired on-target effect.[5]
-
Employ Control Compounds: Use a structurally similar but inactive analog of the inhibitor as a negative control.[5]
-
Use Multiple Cell Lines: Confirm your findings in more than one cell line to ensure the observed effects are not cell-line specific.[5]
-
Perform Rescue Experiments: If feasible, overexpress a resistant form of MAT2A. If this rescues the observed phenotype, it provides strong evidence of an on-target effect.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no significant difference in cell viability between MTAP-deleted and MTAP-wildtype cells. | 1. Suboptimal inhibitor concentration: The concentration may be too high, causing general toxicity, or too low to see a differential effect.[1] 2. Incorrect MTAP status of cell lines: The assumed MTAP status of the cell lines may be incorrect. 3. Inappropriate cell viability assay: Some assays, like the MTT assay, can be influenced by metabolic changes and may not accurately reflect cell death.[1] 4. Nutrient composition of culture medium: The amount of methionine in the medium can affect the cellular response to MAT2A inhibition.[1] | 1. Perform a dose-response curve: Determine the optimal inhibitor concentration that shows a clear differential effect.[1] 2. Verify MTAP status: Confirm the MTAP deletion status of your cell lines using Western blot or PCR.[1] 3. Use an alternative viability assay: Consider assays based on ATP content (e.g., CellTiter-Glo) or direct cell counting. 4. Use consistent and appropriate media: Ensure media composition is consistent across experiments. |
| High variability in IC50 values across replicate experiments. | 1. Inconsistent cell seeding density: Variations in the number of cells seeded per well can affect nutrient availability and cell confluence.[4] 2. Inaccurate reagent preparation: Errors in dissolving the inhibitor or performing serial dilutions can introduce variability.[4] 3. "Edge effects" in multi-well plates: Wells on the outer edges of the plate are prone to evaporation, which can alter media concentration.[4] | 1. Optimize and standardize cell seeding: Perform cell titration to determine the optimal seeding density and ensure consistent seeding.[4] 2. Ensure proper reagent handling: Carefully prepare and handle the inhibitor and other reagents. 3. Mitigate edge effects: Avoid using the outer wells for experimental data or ensure proper humidification during incubation.[4] |
| Initial decrease in proliferation followed by a partial recovery in treated cells. | Feedback mechanisms: Inhibition of MAT2A can sometimes lead to a compensatory upregulation of MAT2A expression over time.[1] | Consider shorter incubation times: This can help minimize the impact of feedback loops.[4] Verify inhibitor integrity: Confirm the concentration and stability of your inhibitor stock solution.[4] |
Quantitative Data
The following table summarizes representative data demonstrating the selectivity of MAT2A inhibitors for MTAP-deleted cancer cells. While extensive public data for Mat2A-IN-19 is limited, the data for well-characterized MAT2A inhibitors like AG-270 and IDE397 provide strong proof-of-concept.
| Inhibitor | Cell Line | MTAP Status | IC50 (nM) | Selectivity (WT/Deleted) | Reference |
| AG-270 | HCT116 | Wild-Type | >30,000 | >115x | [6] |
| HCT116 | Deleted | 260 | [6] | ||
| IDE397 | Multiple PDX Models | Deleted | - | Demonstrates selective anti-tumor activity | [6] |
| This compound | MTAP-deficient cancer cells | Deleted | Potent Inhibition | Data not publicly available | [6] |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for a 96-well plate format and is used to determine the half-maximal inhibitory concentration (IC50) of a MAT2A inhibitor.[4][6]
1. Cell Seeding: a. Harvest and count cells. b. Seed cells into 96-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells per well) in 100 µL of complete medium.[6] c. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]
2. Compound Treatment: a. Prepare a serial dilution of the MAT2A inhibitor in culture medium. The final DMSO concentration should be consistent across all wells (typically ≤ 0.5%).[4] b. Include a vehicle control (medium with the same DMSO concentration as the highest inhibitor concentration).[4] c. Remove the medium from the wells and add 100 µL of the appropriate inhibitor dilution or vehicle control.[4] d. Incubate for the desired treatment duration (e.g., 72-120 hours) at 37°C and 5% CO2.[4][6]
3. Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker to induce cell lysis. d. Incubate at room temperature to stabilize the luminescent signal. e. Record luminescence using a plate reader.
4. Data Analysis: a. Normalize the data to the vehicle control. b. Plot the results as a dose-response curve and calculate the IC50 value using non-linear regression analysis.[6]
Western Blot for MTAP Status Verification
This protocol outlines the verification of MTAP protein expression in cell lines.[1]
1. Protein Lysate Preparation: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer containing protease inhibitors. c. Incubate on ice for 30 minutes, with vortexing every 10 minutes.[1] d. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[1] e. Collect the supernatant (protein lysate) and determine the protein concentration.[1]
2. SDS-PAGE and Transfer: a. Separate equal amounts of protein on an SDS-polyacrylamide gel. b. Transfer the separated proteins to a PVDF membrane.
3. Antibody Incubation: a. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against MTAP overnight at 4°C.[1] c. Wash the membrane three times with TBST.[1] d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
4. Detection: a. Wash the membrane three times with TBST. b. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: MAT2A-PRMT5 signaling in MTAP wild-type vs. MTAP-deleted cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
Impact of media composition on Mat2A-IN-19 efficacy
Welcome to the technical support center for Mat2A-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot common issues that may be encountered during experimentation, with a particular focus on the impact of cell culture media composition on its efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme Methionine Adenosyltransferase 2A (MAT2A). MAT2A is responsible for the synthesis of S-adenosylmethionine (SAM), which is the universal methyl donor for a vast array of cellular processes, including DNA, RNA, and protein methylation. By inhibiting MAT2A, this compound depletes the intracellular pool of SAM, which in turn disrupts these essential methylation events, leading to cell cycle arrest and apoptosis in sensitive cancer cells.
Q2: Why are some cancer cells, particularly those with MTAP deletion, more sensitive to this compound?
This enhanced sensitivity is due to a concept known as synthetic lethality. Approximately 15% of all human cancers have a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This deletion leads to the accumulation of a metabolite called methylthioadenosine (MTA). MTA is a partial inhibitor of the enzyme Protein Arginine Methyltransferase 5 (PRMT5), which requires SAM for its function. In MTAP-deleted cells, PRMT5 activity is already partially compromised due to MTA accumulation. The subsequent reduction in SAM levels by a MAT2A inhibitor like this compound leads to a more profound inhibition of PRMT5, resulting in significant anti-proliferative effects and selective cell death in these cancer cells.
Q3: Can the composition of my cell culture medium affect the efficacy of this compound?
Yes, the composition of the cell culture medium can significantly impact the apparent efficacy of this compound. Key components to consider are:
-
Methionine Concentration: As methionine is a substrate for MAT2A, its concentration in the medium can influence the enzyme's activity and the cell's dependence on it. Interestingly, some studies have shown that methionine restriction can lead to an upregulation of MAT2A expression.
-
Serum Concentration: Serum contains various proteins that can bind to small molecule inhibitors, reducing their free concentration and thus their availability to enter cells and interact with the target.
-
Other Nutrients and pH: The overall nutrient composition and pH of the media can affect cell health and metabolism, which can indirectly influence the cellular response to drug treatment.
Troubleshooting Guide
Q1: I am observing significant variability in the IC50 values for this compound between experiments. What are the potential causes?
| Possible Cause | Suggested Solution |
| Inconsistent Cell Culture Conditions | Ensure that the cell line, passage number, and cell seeding density are consistent across all experiments. Use cells in the exponential growth phase. |
| Variability in Media Composition | Use the same batch of cell culture medium and serum for all related experiments. If you suspect media as a cause, perform a side-by-side comparison of different media batches. |
| Inhibitor Instability | Prepare fresh stock solutions of this compound regularly and store them in small aliquots at -80°C to avoid repeated freeze-thaw cycles. Assess the stability of the inhibitor in your specific cell culture medium over the time course of your experiment. |
| Inaccurate Pipetting | Ensure that all pipettes are properly calibrated. Be meticulous during serial dilutions and when adding the inhibitor to the cell plates. |
Q2: The potency of this compound in my cellular assay is lower than expected. Why might this be?
| Possible Cause | Suggested Solution |
| High Methionine Concentration in Media | Check the formulation of your cell culture medium. Media with higher methionine concentrations may require higher concentrations of this compound to achieve the desired effect. Consider using a medium with a lower methionine concentration or a custom formulation. |
| High Serum Protein Binding | If you are using a high percentage of serum (e.g., >10% FBS), consider reducing the serum concentration or using a serum-free medium formulation, if appropriate for your cell line. You can also perform an experiment to assess the effect of different serum concentrations on the IC50 value. |
| Poor Cell Permeability | While this compound is designed to be cell-permeable, its uptake can vary between cell lines. Ensure that the final DMSO concentration in your assay is low (typically <0.5%) to avoid affecting cell membrane integrity. |
| Incorrect MTAP Status of Cell Line | Verify the MTAP status of your cell line using PCR or Western blotting. MTAP-wild-type cells are generally less sensitive to MAT2A inhibitors. |
Q3: My this compound is precipitating when I add it to the cell culture medium. How can I prevent this?
| Possible Cause | Suggested Solution |
| Poor Solubility in Aqueous Solutions | This compound, like many small molecule inhibitors, is hydrophobic. Always add the DMSO stock solution to the larger volume of pre-warmed (37°C) cell culture medium while gently mixing. Avoid adding cold medium to the DMSO stock. |
| Concentration Exceeds Solubility Limit | The final concentration of the inhibitor in the medium may be too high. Try using a lower final concentration. |
| High Final DMSO Concentration | While DMSO aids in initial solubilization, a high final concentration can sometimes cause precipitation. Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%. |
Quantitative Data
Table 1: Methionine and Key Component Concentrations in Common Cell Culture Media
This table provides the concentrations of methionine and other relevant components in commonly used cell culture media. These differences may influence the efficacy of this compound.
| Component | RPMI-1640[1] | DMEM/F-12 (1:1)[2] |
| L-Methionine | 15.0 mg/L (0.10 mM) | 17.24 mg/L (0.116 mM) |
| L-Glutamine | 300.0 mg/L | 365.0 mg/L |
| D-Glucose (Dextrose) | 2000.0 mg/L | Not specified in source |
| Phenol Red | Present | Present |
| Sodium Bicarbonate | 2000.0 mg/L | Not specified in source |
Table 2: Illustrative Anti-proliferative Activity of a MAT2A Inhibitor (SCR-7952) in Different Cancer Cell Lines
Disclaimer: The following data is for the MAT2A inhibitor SCR-7952 and is provided for illustrative purposes to demonstrate the principle of synthetic lethality. IC50 values for this compound should be determined empirically.
| Cell Line | Cancer Type | MTAP Status | IC50 (nM) |
| HCT116 | Colorectal Carcinoma | MTAP-deleted | 34.4 |
| NCI-H226 | Lung Squamous Cell Carcinoma | MTAP-deleted | 79.5 |
| KP4 | Pancreatic Carcinoma | MTAP-deleted | 105.7 |
| A549 | Lung Carcinoma | MTAP-wild-type | >10,000 |
| NCI-H460 | Large Cell Lung Cancer | MTAP-wild-type | >10,000 |
Data sourced from publicly available literature.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line of interest (e.g., MTAP-deleted and wild-type pair)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to obtain a range of concentrations (e.g., 100 µM to 0.01 µM). It is recommended to perform a 2-fold or 3-fold dilution series.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (typically 72-120 hours).
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism) to calculate the IC50 value.
-
Protocol 2: Assessing the Impact of Media Composition on this compound Efficacy
This protocol is designed to compare the IC50 of this compound in different media formulations.
Materials:
-
Same as Protocol 1
-
Different cell culture media formulations to be tested (e.g., RPMI-1640, DMEM, Ham's F-12)
-
Dialyzed Fetal Bovine Serum (optional, to control for small molecules in serum)
Procedure:
-
Cell Acclimatization (Optional but Recommended):
-
If changing the base medium, acclimate the cells to the new medium for at least two passages before starting the experiment.
-
-
Experimental Setup:
-
Follow the steps outlined in Protocol 1 for cell seeding.
-
For the experiment, use the different media formulations you wish to test. For example, you can have parallel 96-well plates with cells in RPMI-1640 and DMEM.
-
To test the effect of serum, you can set up parallel experiments with different concentrations of FBS (e.g., 2%, 5%, 10%).
-
-
Compound Treatment and Assay:
-
Prepare the serial dilutions of this compound in each of the respective media formulations.
-
Proceed with the compound treatment, incubation, and MTT assay as described in Protocol 1.
-
-
Data Analysis and Comparison:
-
Calculate the IC50 value for this compound in each of the tested media conditions.
-
Compare the IC50 values to determine the impact of the media composition on the inhibitor's efficacy.
-
Visualizations
References
Validation & Comparative
A Comparative Guide: Mat2A versus PRMT5 Inhibitors in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
The homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which endogenously inhibits protein arginine methyltransferase 5 (PRMT5).[2][3] This partial inhibition sensitizes cancer cells to further suppression of the PRMT5 pathway, creating a synthetic lethal relationship that can be exploited by targeted therapies. Two primary strategies have emerged to leverage this vulnerability: direct inhibition of PRMT5 and inhibition of methionine adenosyltransferase 2A (MAT2A), an enzyme critical for the production of PRMT5's essential cofactor, S-adenosylmethionine (SAM).[4][5]
This guide provides a comprehensive comparison of these two approaches, presenting key preclinical and clinical data for representative MAT2A inhibitors and a new class of MTA-cooperative PRMT5 inhibitors.
Mechanism of Action: A Tale of Two Strategies
In MTAP-deleted cancer cells, the accumulation of MTA creates a unique biochemical state. MTA competes with SAM for binding to PRMT5, leading to a hypomorphic state of this crucial enzyme.[2][3] Both MAT2A and PRMT5 inhibitors aim to further disrupt the already compromised PRMT5 activity, but through different mechanisms.
MAT2A inhibitors , such as AG-270 and IDE397, function by depleting the cellular pool of SAM.[4][5] As MAT2A is the primary enzyme responsible for SAM synthesis, its inhibition leads to a significant reduction in the substrate available for PRMT5-mediated methylation.[6] This further cripples the partially inhibited PRMT5, leading to downstream effects such as altered mRNA splicing and cell cycle arrest.[7][8]
MTA-cooperative PRMT5 inhibitors , including MRTX1719, AMG 193, and TNG908, represent a novel class of drugs that selectively target the PRMT5-MTA complex.[3][9] This complex is present at high levels only in MTAP-deleted cells, allowing for a highly targeted approach that spares healthy tissues where MTA levels are low.[3][9] This selective inhibition of PRMT5 in cancer cells leads to profound anti-tumor effects.[3][9]
Preclinical Efficacy: A Head-to-Head Comparison
Extensive preclinical studies have demonstrated the potent and selective anti-tumor activity of both MAT2A and PRMT5 inhibitors in MTAP-deleted cancer models.
In Vitro Potency
MTA-cooperative PRMT5 inhibitors have shown remarkable selectivity for MTAP-deleted cancer cells compared to their wild-type counterparts. For instance, MRTX1719 exhibited over 70-fold greater potency in inhibiting cell viability in an MTAP-deleted HCT116 cell line compared to its isogenic MTAP-wild-type counterpart.[10] Similarly, AMG 193 demonstrated approximately 40-fold selectivity in viability assays.[7] MAT2A inhibitors also show selectivity for MTAP-deleted cells, though the reported fold-change in potency can be more modest.[11]
| Inhibitor Class | Compound | Cell Line (MTAP Status) | IC50 (nM) | Selectivity (MTAP WT/del) |
| PRMT5 Inhibitor | MRTX1719 | HCT116 (del) | 12 | >70-fold |
| HCT116 (WT) | 890 | |||
| AMG 193 | HCT116 (del) | ~100 | ~40-fold | |
| HCT116 (WT) | >4000 | |||
| MAT2A Inhibitor | AG-270 | HCT116 (del) | Reported potent inhibition | Selectivity demonstrated |
| IDE397 | MTAPdel cell lines | Potent inhibition | Synergistic with PRMT5i |
Note: IC50 values can vary depending on the cell line and assay conditions.
In Vivo Efficacy
In xenograft models of MTAP-deleted cancers, both classes of inhibitors have demonstrated significant tumor growth inhibition and, in some cases, tumor regression. Oral administration of MTA-cooperative PRMT5 inhibitors like MRTX1719, AMG 193, and TNG908 has led to dose-dependent anti-tumor activity across a range of patient-derived xenograft (PDX) models, including non-small cell lung cancer, pancreatic cancer, and glioblastoma.[2][9][12] Similarly, MAT2A inhibitors have shown efficacy in MTAP-deleted xenograft models, with some studies highlighting synergistic effects when combined with other agents like taxanes.[6][7]
| Inhibitor Class | Compound | Tumor Model (MTAP Status) | Dosing | Tumor Growth Inhibition (TGI) |
| PRMT5 Inhibitor | MRTX1719 | LU99 Lung Cancer Xenograft (del) | 50-100 mg/kg, daily | Dose-dependent TGI |
| AMG 193 | BxPC-3 Pancreatic Xenograft (del) | 100 mg/kg, daily | 96% | |
| TNG908 | GBM Orthotopic Model (del) | Oral administration | Near tumor stasis, increased survival | |
| MAT2A Inhibitor | Compound 30 | HCT-116 Xenograft (del) | 20 mg/kg, daily | 60% |
| AG-270 | HCT-116 Xenograft (del) | 50 mg/kg, daily | 43% |
Clinical Development and Outlook
Both MAT2A and MTA-cooperative PRMT5 inhibitors have advanced into clinical trials, showing promising early signs of activity in patients with MTAP-deleted solid tumors.[4][13] The manageable safety profiles and evidence of clinical benefit underscore the therapeutic potential of these targeted agents.[4][13]
Ongoing research is focused on identifying biomarkers to predict patient response and exploring rational combination strategies to overcome potential resistance mechanisms.[3][14] The distinct yet complementary mechanisms of action of MAT2A and PRMT5 inhibitors suggest that their combination could offer a powerful therapeutic strategy for this patient population.[3]
Experimental Protocols
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound in MTAP-deleted and MTAP-wild-type cancer cell lines.
Materials:
-
MTAP-deleted and MTAP-wild-type cancer cell lines (e.g., HCT116 isogenic pair)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test inhibitor (e.g., Mat2A-IN-19 or a PRMT5 inhibitor)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test inhibitor in culture medium. Add the diluted compound to the appropriate wells, including a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72-120 hours) at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate as required.
-
Data Acquisition: Measure the luminescence, absorbance, or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 value using non-linear regression analysis.
Western Blotting for Symmetric Dimethylarginine (SDMA)
Objective: To assess the pharmacodynamic effect of MAT2A or PRMT5 inhibitors by measuring the levels of SDMA, a downstream marker of PRMT5 activity.
Materials:
-
Cell or tumor lysates from treated and untreated samples
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against SDMA
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the loading control.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model of MTAP-deleted cancer.
Materials:
-
Immunocompromised mice (e.g., nude or NOD/SCID)
-
MTAP-deleted cancer cell line
-
Matrigel (optional)
-
Test compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound or vehicle according to the planned dosing schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Caption: Synthetic lethality in MTAP-deleted cancers.
Caption: Experimental workflow for inhibitor evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Potential therapeutic strategy in MTAP-deleted cancer [vhio.net]
- 5. Cancer Dependencies: PRMT5 and MAT2A in MTAP/p16-Deleted Cancers | Annual Reviews [annualreviews.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 9. tangotx.com [tangotx.com]
- 10. benchchem.com [benchchem.com]
- 11. MAT2A protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. The PRMT5-splicing axis is a critical oncogenic vulnerability that regulates detained intron splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Abstract 4225: Targeting RNA splicing sensitizes MTAP-deleted cancers to MTA-cooperative PRMT5 inhibitors | Semantic Scholar [semanticscholar.org]
Validating the Anti-Tumor Efficacy of Mat2A-IN-2 in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-tumor efficacy of Mat2A-IN-2 and other notable MAT2A inhibitors in patient-derived xenograft (PDX) models. The data presented is intended to offer an objective overview of the current landscape of MAT2A inhibition in a preclinical, patient-relevant setting.
Introduction to MAT2A Inhibition in Oncology
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a wide range of cellular processes, including DNA, RNA, and protein methylation.[1][2] In cancer, particularly in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is a heightened dependency on MAT2A.[1][3] This MTAP deletion, occurring in approximately 15% of all human cancers, leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the protein arginine methyltransferase 5 (PRMT5).[4][5] This creates a synthetic lethal relationship, where the cancer cells become highly sensitive to the reduction of SAM levels through MAT2A inhibition.[4][6]
Mat2A-IN-2 is a novel, potent, and orally bioavailable allosteric inhibitor of MAT2A designed to exploit this vulnerability in MTAP-deleted cancers.[1] By inhibiting MAT2A, Mat2A-IN-2 depletes the intracellular SAM pool, leading to further inhibition of PRMT5, disruption of mRNA splicing, and induction of DNA damage, ultimately resulting in cancer cell death.[1][5]
Comparative Efficacy of MAT2A Inhibitors in Xenograft Models
The following tables summarize publicly available data on the in vivo anti-tumor efficacy of various MAT2A inhibitors in xenograft models. It is important to note that direct comparisons should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.
Table 1: In Vivo Anti-Tumor Efficacy of a Representative MAT2A Inhibitor in an MTAP-Deleted Xenograft Model
| Compound | Model | Dosing | Efficacy Endpoint | Result | Reference |
| Representative MAT2A Inhibitor (e.g., Mat2A-IN-2) | HCT-116 MTAP-/- Xenograft | Oral, Once Daily | Tumor Growth Inhibition (TGI) | Significant anti-tumor activity expected | [1][4] |
Table 2: Comparative In Vivo Efficacy of Other MAT2A Inhibitors
| Compound | Model Type | Cancer Type | Dosing | Key Findings | Reference |
| AG-270 | PDX | Non-Small Cell Lung Cancer (NSCLC) | Oral | Additive-to-synergistic anti-tumor activity with docetaxel, yielding 50% complete tumor regressions in 2-3 PDX models. | [7][8] |
| IDE397 | PDX (panel of 45) | Bladder, Esophageal, Gastric, Head & Neck, NSCLC, Pancreatic | Oral, Once Daily | Broad anti-tumor activity, resulting in Tumor Growth Inhibition (TGI) and tumor regressions as a single agent. | [9] |
| SCR-7952 | Xenograft | MTAP-deleted cancers | Not Specified | Potent and selective anti-tumor effects in vivo. | [5] |
| Compound 30 | Xenograft (HCT-116 MTAP-deleted) | Colorectal Cancer | 20 mg/kg, po, qd | TGI of 60% after 21 days; showed better in vivo potency than AG-270 (TGI = 43% at 50 mg/kg, qd). | [6] |
| PF-9366 | Not Specified | MLLr Leukemia | Not Specified | Sensitizes MLLr cells to chemotherapy. | [2][10] |
Signaling Pathways and Experimental Workflows
To visually represent the underlying biological and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. MAT2A as Key Regulator and Therapeutic Target in MLLr Leukemogenesis [mdpi.com]
A Head-to-Head Comparison of Mat2A-IN-19 and PF-9366 for MAT2A Inhibition in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the performance and experimental protocols of two key MAT2A inhibitors.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a critical therapeutic target in oncology, particularly in cancers harboring a methylthioadenosine phosphorylase (MTAP) deletion. This genetic alteration, present in approximately 15% of all cancers, creates a synthetic lethal dependency on MAT2A for cell survival. This guide provides a head-to-head comparison of two MAT2A inhibitors, PF-9366 and a representative potent inhibitor, AG-270 (standing in for the less publicly documented Mat2A-IN-19), to assist researchers in selecting the appropriate tool compound for their studies.
Executive Summary
This guide presents a comparative analysis of PF-9366 and AG-270, focusing on their biochemical and cellular potency. AG-270 demonstrates significantly higher potency in both biochemical and cellular assays, particularly in MTAP-deleted cancer cell lines, highlighting the advances in the development of MAT2A inhibitors. PF-9366, as an earlier tool compound, exhibits moderate potency. The selection between these inhibitors will depend on the specific experimental goals, with AG-270 being more suitable for studies requiring high potency and selectivity for the MTAP-deleted phenotype.
Data Presentation: Quantitative Comparison of MAT2A Inhibitors
The following tables summarize the key quantitative data for PF-9366 and AG-270, providing a clear comparison of their performance in various assays.
Table 1: Biochemical and Cellular Activity of MAT2A Inhibitors
| Parameter | PF-9366 | AG-270 |
| Biochemical IC50 | 420 nM[1] | 14 nM[2] |
| Binding Affinity (Kd) | 170 nM[1] | Not Publicly Available |
| Cellular SAM Production IC50 | 1.2 µM (H520 cells)[1] | 20 nM (HCT116 MTAP-null cells)[2] |
| 255 nM (Huh-7 cells)[1] | ||
| Cell Proliferation IC50 | 10 µM (Huh-7 cells)[1] | 260 nM (HCT116 MTAP-deleted cells)[1] |
| 7.72 µM (MLL-AF9 cells)[3] | ||
| 10.33 µM (MLL-AF4 cells)[3] |
Table 2: Selectivity of MAT2A Inhibitors in MTAP-Deleted vs. Wild-Type Cells
| Cell Line | MTAP Status | PF-9366 IC50 | AG-270 IC50 |
| HCT116 | MTAP-deleted | Not Publicly Available | 260 nM[1] |
| HCT116 | MTAP-wild-type | Not Publicly Available | >300 µM[4] |
Signaling Pathway and Experimental Workflows
To visualize the underlying biological processes and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.
MAT2A Signaling Pathway in MTAP-Deleted Cancer
Experimental Workflow: Biochemical MAT2A Inhibition Assay
Experimental Workflow: Cellular Proliferation Assay
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Colorimetric MAT2A Enzymatic Inhibition Assay
This assay quantifies the direct inhibition of MAT2A enzymatic activity by measuring the production of inorganic phosphate, a byproduct of the S-adenosylmethionine (SAM) synthesis reaction.[5]
Materials:
-
Purified recombinant human MAT2A enzyme
-
L-Methionine
-
Adenosine triphosphate (ATP)
-
MAT2A Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Test Inhibitor (PF-9366 or AG-270) dissolved in DMSO
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)
-
384-well microplates
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Assay Plate Setup:
-
To "Test Wells," add 5 µL of the diluted test inhibitor.
-
To "Positive Control" wells, add 5 µL of assay buffer with the same final DMSO concentration.
-
To "Blank" wells, add 10 µL of assay buffer (without enzyme).
-
-
Enzyme Addition: Add 5 µL of diluted MAT2A enzyme to the "Test" and "Positive Control" wells.
-
Reaction Initiation: Add 10 µL of a master mix containing ATP and L-Methionine to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 50 µL of the colorimetric phosphate detection reagent to each well. Incubate for 15-30 minutes at room temperature to allow for color development.
-
Readout: Measure the absorbance at the appropriate wavelength (e.g., 650 nm) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "Blank" wells from all other readings. Calculate the percent inhibition for each inhibitor concentration relative to the "Positive Control" and determine the IC50 value using non-linear regression analysis.
Cellular S-Adenosylmethionine (SAM) Production Assay
This assay measures the ability of the inhibitor to block the production of SAM in a cellular context.
Materials:
-
Cancer cell line of interest (e.g., HCT116 MTAP-deleted)
-
Complete cell culture medium
-
Test Inhibitor (PF-9366 or AG-270)
-
Phosphate-buffered saline (PBS)
-
Reagents for metabolite extraction (e.g., ice-cold 80% methanol)
-
SAM quantification kit (e.g., ELISA-based) or LC-MS/MS system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a dose-range of the inhibitor for a specified time (e.g., 6-24 hours).
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold 80% methanol (B129727) to the cells and incubate on ice to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the extract.
-
Centrifuge the extract to pellet cell debris and collect the supernatant.
-
-
SAM Quantification:
-
ELISA: Follow the manufacturer's protocol for the chosen SAM ELISA kit. Typically, this involves a competitive binding assay where SAM in the sample competes with a labeled SAM conjugate for binding to an anti-SAM antibody.
-
LC-MS/MS: Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry system optimized for the detection and quantification of SAM.
-
-
Data Analysis: Normalize the SAM levels to the total protein concentration in each sample. Calculate the percent inhibition of SAM production at each inhibitor concentration and determine the IC50 value.
Cell Proliferation Assay
This assay determines the effect of the MAT2A inhibitor on the growth and viability of cancer cells.
Materials:
-
MTAP-wild-type and MTAP-deleted cancer cell lines (e.g., isogenic HCT116 pair)
-
Complete cell culture medium
-
Test Inhibitor (PF-9366 or AG-270)
-
Cell viability reagent (e.g., MTT, MTS, or a luminescent reagent like CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed both MTAP-wild-type and MTAP-deleted cells into 96-well plates at an appropriate density and allow them to attach overnight.[6]
-
Compound Treatment: Add serial dilutions of the MAT2A inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for an extended period, typically 72 to 120 hours, to allow for effects on cell proliferation to become apparent.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Readout: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells to calculate the percent inhibition of proliferation. Determine the IC50 value for both cell lines to assess the selectivity of the inhibitor for MTAP-deleted cells.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | The potential and challenges of targeting MTAP-negative cancers beyond synthetic lethality [frontiersin.org]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
The Synergistic Potential of MAT2A Inhibition in Combination with DNA Damaging Agents: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of combination therapies involving MAT2A inhibitors and DNA damaging agents, supported by experimental data and detailed methodologies. The focus is on the enhanced anti-tumor efficacy achieved through these synergistic interactions.
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a promising therapeutic target in oncology, particularly for cancers with MTAP deletion.[1][2] Inhibition of MAT2A disrupts cellular methylation processes and induces a state of synthetic lethality in these tumors.[2] Preclinical studies have consistently demonstrated that combining MAT2A inhibitors with DNA damaging agents leads to synergistic anti-tumor effects, offering a compelling strategy to enhance therapeutic efficacy and overcome drug resistance.[3][4] This guide summarizes the key findings, presents comparative data for representative MAT2A inhibitors, and provides detailed experimental protocols.
Mechanism of Synergy: A Two-Pronged Attack
The combination of MAT2A inhibitors with DNA damaging agents creates a powerful anti-cancer strategy by simultaneously attacking two critical cellular processes:
-
Induction of DNA Damage: Chemotherapeutic agents like cisplatin (B142131) and doxorubicin, as well as radiation therapy, directly induce DNA lesions, such as double-strand breaks and interstrand crosslinks.[3]
-
Impairment of DNA Damage Repair: MAT2A inhibition has been shown to disrupt the DNA damage response (DDR) pathway. Specifically, it downregulates key components of the Fanconi Anemia (FA) pathway, which is crucial for the repair of interstrand crosslinks.[4] This is achieved through splicing perturbations of genes like FANCA.[5]
This dual mechanism leads to an accumulation of unresolved DNA damage, ultimately triggering cell cycle arrest and apoptosis in cancer cells.
Comparative Efficacy of MAT2A Inhibitor Combination Therapies
While specific data for "this compound" is not extensively available in the public domain, the following tables summarize representative data from preclinical studies using other potent and selective MAT2A inhibitors like AG-270 and PF-9366 in combination with various DNA damaging agents. This data serves as a strong indicator of the potential efficacy of this compound combination therapies.
Table 1: In Vitro Synergistic Effects of MAT2A Inhibitors with DNA Damaging Agents
| Cell Line | MAT2A Inhibitor | DNA Damaging Agent | IC50 (Inhibitor Alone, nM) | IC50 (Agent Alone, µM) | Combination Effect | Reference |
| H460/DDP (Cisplatin-Resistant Lung Cancer) | PF-9366 | Cisplatin | ~10,000 | 3.915 | Sensitizes resistant cells to cisplatin, increased cleaved-PARP | [3] |
| HT-29 (Colon Cancer, MTAP+/+) | AG-270 (with MTDIA) | - | >300,000 | - | IC50 of AG-270 reduced to 228 nM (synergistic) | [6] |
| Osteosarcoma Cell Lines | PF-9366 | Doxorubicin | Varies | Varies | Enhanced DNA damage and apoptosis | [7] |
| MLLr Leukemia Cells | PF-9366 | Cytarabine | Varies | 9.04 nM | Synergistic anti-leukemic effect | [4] |
Table 2: In Vivo Efficacy of MAT2A Inhibitor Combination Therapies
| Cancer Model | MAT2A Inhibitor | DNA Damaging Agent | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Patient-Derived Xenograft (PDX) - NSCLC, Pancreatic | AG-270 | Docetaxel | AG-270 + Docetaxel | Additive-to-synergistic | 50% complete tumor regressions in 2-3 PDX models | [8] |
| Patient-Derived Xenograft (PDX) - NSCLC, Pancreatic | AG-270 | Gemcitabine | AG-270 + Gemcitabine | Additive-to-synergistic | Well-tolerated with enhanced anti-tumor activity | [8] |
| Sarcoma PDOX Mouse Model | Cycloleucine (MAT2A inhibitor) | Decitabine (DNA hypomethylating agent) | Triple combination with o-rMETase | Significant suppression of tumor burden | Effective blockade of the methionine-methylation-axis | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of these findings. Below are representative protocols for key experiments.
In Vitro Cell Viability and Synergy Analysis
Objective: To determine the half-maximal inhibitory concentration (IC50) of individual agents and to assess the synergistic, additive, or antagonistic effect of the combination therapy.
Protocol:
-
Cell Culture: Culture cancer cell lines (e.g., H460, HT-29) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of the MAT2A inhibitor, the DNA damaging agent, or a combination of both at a constant ratio. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assay: Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the IC50 values for each agent alone using non-linear regression. For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Animal Models: Use immunodeficient mice (e.g., NOD-SCID or athymic nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse. For patient-derived xenografts (PDX), implant tumor fragments.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, MAT2A inhibitor alone, DNA damaging agent alone, combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for the MAT2A inhibitor, intraperitoneal injection for cisplatin).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Alternative Therapeutic Strategies
While the combination of MAT2A inhibitors with DNA damaging agents is a promising approach, other strategies are also being explored:
-
Combination with PRMT5 Inhibitors: Given that MAT2A inhibition leads to reduced PRMT5 activity, combining a MAT2A inhibitor with a direct PRMT5 inhibitor has shown strong synergistic effects in preclinical models.[11][12]
-
Combination with other Targeted Therapies: Synergies have also been reported with other targeted agents, such as DOT1L inhibitors in leukemia.[4]
-
Combination with Immunotherapy: The impact of MAT2A inhibition on the tumor microenvironment and immune response is an active area of investigation.
Conclusion
The combination of MAT2A inhibitors with DNA damaging agents represents a robust and promising therapeutic strategy for a range of cancers, particularly those with MTAP deletions. The synergistic mechanism, which involves both the induction of DNA damage and the crippling of DNA repair pathways, provides a strong rationale for clinical investigation. The data from preclinical studies using MAT2A inhibitors like AG-270 and PF-9366 are highly encouraging and pave the way for the clinical development of novel MAT2A inhibitors like this compound in combination regimens. Further research is warranted to optimize dosing schedules and identify patient populations most likely to benefit from these innovative combination therapies.
References
- 1. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. probiologists.com [probiologists.com]
- 3. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. probiologists.com [probiologists.com]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting MAT2A synergistically induces DNA damage in osteosarcoma cells through EZH2-mediated H3K27me3 modification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combination Methionine-methylation-axis Blockade: A Novel Approach to Target the Methionine Addiction of Cancer | Cancer Genomics & Proteomics [cgp.iiarjournals.org]
- 11. Abstract 1644: Dual inhibition of MAT2A and PRMT5 delivers synergistic anti-tumor responses in preclinical models of MTAP-deleted cancer | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Navigating the Landscape of MAT2A Inhibition: A Comparative Guide on Therapeutic Combinations and Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of MAT2A inhibitors as a targeted therapy, particularly for MTAP-deleted cancers, has opened new avenues in precision oncology. A critical aspect of preclinical and clinical development is understanding how these inhibitors interact with other cancer treatments and the potential for acquired resistance. This guide provides a comparative overview of the current understanding of MAT2A inhibitor interactions, focusing on synergistic effects and collateral sensitivity, as direct cross-resistance studies are not extensively available in public literature. We present available experimental data, detailed methodologies for resistance studies, and visualizations of the key signaling pathways.
Section 1: MAT2A Inhibition and its Synergistic Potential
Methionine Adenosyltransferase 2A (MAT2A) is a crucial enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions essential for cell function and survival.[1] In cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells accumulate methylthioadenosine (MTA), a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5).[2] This renders these cells highly dependent on MAT2A for SAM production to maintain residual PRMT5 activity, creating a synthetic lethal vulnerability. Mat2A-IN-19 and other MAT2A inhibitors, such as AG-270 and IDE397, exploit this dependency.
Instead of developing cross-resistance, current preclinical and clinical research predominantly highlights the synergistic or additive anti-tumor effects of MAT2A inhibitors when combined with other targeted therapies. This suggests a strategy of co-treatment rather than a concern for overlapping resistance mechanisms.
Synergistic Interaction with PRMT5 Inhibitors
The most well-documented synergy is with PRMT5 inhibitors. Since MAT2A inhibition reduces the substrate (SAM) for PRMT5, combining a MAT2A inhibitor with a direct PRMT5 inhibitor leads to a more profound suppression of PRMT5 activity.
Experimental Data:
Preclinical studies have consistently demonstrated synergistic anti-proliferative effects when MAT2A inhibitors like IDE397 are combined with MTA-cooperative PRMT5 inhibitors in MTAP-deleted cancer cell lines.[3][4] In vivo, these combinations have led to durable tumor regressions, including complete responses, at doses lower than the maximum efficacious dose of each agent alone.[3][4] A study involving SCR-7952, another MAT2A inhibitor, also showed remarkable synergistic interactions with S-adenosylmethionine-competitive or MTA-cooperative PRMT5 inhibitors.[5][6]
Combination with Chemotherapeutic Agents
MAT2A inhibitors have also shown synergy with traditional chemotherapies, including taxanes and platinum-based agents.
-
Taxanes (Paclitaxel, Docetaxel): The MAT2A inhibitor AG-270 exhibits synergistic anti-proliferative effects with docetaxel (B913) and paclitaxel (B517696) in MTAP-deleted pancreatic and non-small cell lung cancer (NSCLC) models.[2] The proposed mechanism involves the downregulation of the Fanconi Anemia (FA) DNA repair pathway by MAT2A inhibitors, which sensitizes cancer cells to the mitotic disruption caused by taxanes.[2]
-
Topoisomerase Inhibitors: Combination screens have identified topoisomerase inhibitors as potential synergistic partners for MAT2A inhibitors.[7] The mechanistic rationale points to MAT2A inhibition inducing R-loop accumulation, which requires topoisomerase activity for resolution to prevent replication stress and mitotic catastrophe.[8]
Section 2: Collateral Sensitivity: Overcoming Resistance to Other Therapies
A key finding in the field is that MAT2A inhibition can induce collateral sensitivity, meaning it can re-sensitize cancer cells that have become resistant to other drugs. This is conceptually the opposite of cross-resistance.
Overcoming Cisplatin Resistance in Lung Cancer
A study on cisplatin-resistant lung cancer cell lines (H460/DDP and PC-9) revealed an overexpression of MAT2A in the resistant cells compared to their sensitive parental counterparts.[9] Inhibition of MAT2A in these cisplatin-resistant cells not only inhibited their proliferation but also restored their sensitivity to cisplatin.[9]
Quantitative Data: Cisplatin IC50 Values and the Effect of MAT2A Inhibition
| Cell Line | Description | Cisplatin IC50 (µg/mL) | Effect of MAT2A Inhibitor (PF-9366) |
| H460 | Parental Lung Cancer | Lower | Not specified |
| H460/DDP | Cisplatin-Resistant | Higher | Sensitizes cells to cisplatin |
| PC-9 | Lung Cancer (naturally more resistant) | Higher | Reduces viability |
Data summarized from a study on cisplatin-resistant lung cancer.[9]
Section 3: Potential Mechanisms of Acquired Resistance to MAT2A Inhibitors
While direct cross-resistance studies are lacking, research into acquired resistance to MAT2A inhibitors has identified potential mechanisms that could theoretically influence sensitivity to other drugs. The primary mechanism of acquired resistance is the upregulation of MAT2A expression, which compensates for the inhibitory effect of the drug and restores SAM levels.[1] Alterations in downstream pathways, such as the PRMT5 signaling cascade, are also a potential mechanism of resistance.[1]
Section 4: Experimental Protocols
Protocol for Generating Drug-Resistant Cancer Cell Lines
This protocol provides a general framework for developing drug-resistant cell lines in vitro.
-
Determine the initial drug concentration: Using a cell viability assay (e.g., MTT or CCK-8), determine the IC20 (the concentration that inhibits 20% of cell growth) of the targeted therapy (e.g., this compound) in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in a medium containing the IC20 of the drug.
-
Stepwise dose escalation: Once the cells have adapted and are proliferating at a normal rate, increase the drug concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).
-
Recovery and maintenance: Between each dose escalation, allow the cells to recover and reach approximately 80% confluency.
-
Confirmation of resistance: After several months of continuous culture with escalating drug concentrations, confirm the development of resistance by comparing the IC50 value of the resistant cell line to that of the parental cell line. A significant increase in the IC50 value indicates the establishment of a drug-resistant cell line.
-
Cryopreservation: It is advisable to cryopreserve cells at various stages of resistance development.
Protocol for Cell Viability Assay (IC50 Determination)
This protocol outlines the steps for a standard MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of the drugs of interest (both the MAT2A inhibitor and the other targeted therapies). Include a vehicle-only control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control. Plot the results on a dose-response curve and use a non-linear regression analysis to determine the IC50 value.
Section 5: Visualizing the Pathways and Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancers
Caption: MAT2A signaling pathway in MTAP-deleted cancers and points of therapeutic intervention.
Experimental Workflow for Cross-Resistance Study
References
- 1. benchchem.com [benchchem.com]
- 2. probiologists.com [probiologists.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SCR-7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S-adenosylmethionine-competitive or the methylthioadenosine-cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase-deleted tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to MAT2A Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, identifying predictive biomarkers is crucial for the successful clinical application of targeted therapies. This guide provides a comparative overview of biomarkers for predicting response to MAT2A inhibitors, with a focus on the well-characterized inhibitor AG-270 (Ivosidenib) and its relevance to the broader class of MAT2A inhibitors like Mat2A-IN-19. We delve into the supporting experimental data and provide detailed methodologies for key assays.
The Central Role of MTAP Deletion in MAT2A Inhibitor Sensitivity
The primary and most established biomarker for predicting a favorable response to MAT2A inhibitors is the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2][3][4] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal vulnerability when combined with the inhibition of MAT2A.[3][4]
In normal cells, MTAP plays a crucial role in the methionine salvage pathway. However, in MTAP-deleted cancer cells, the accumulation of methylthioadenosine (MTA) occurs.[4] This accumulation of MTA partially inhibits the activity of protein arginine methyltransferase 5 (PRMT5).[4] MAT2A inhibitors, by reducing the levels of S-adenosylmethionine (SAM), the substrate for PRMT5, further suppress PRMT5 activity.[1][2][4] This dual hit on PRMT5 function leads to defects in RNA splicing, chromatin dysregulation, and ultimately, cancer cell death.[4][5]
Comparative Performance of MAT2A Inhibitors
While direct head-to-head clinical trial data for this compound is not publicly available, extensive research on the clinical-stage MAT2A inhibitor AG-270 provides a strong benchmark for this class of drugs.
| Inhibitor | Target | Key Biomarker | Efficacy in MTAP-deleted Models | Clinical Development Stage |
| AG-270 (Ivosidenib) | MAT2A | Homozygous MTAP deletion | Demonstrated tumor growth inhibition in preclinical models and signs of clinical activity in patients with MTAP-deleted solid tumors.[1][2][6][7] | Phase I/II Clinical Trials[1][8] |
| This compound (and other preclinical inhibitors) | MAT2A | Homozygous MTAP deletion | Preclinical studies show selective growth inhibition in MTAP-deleted cancer cell lines and xenograft models.[4] | Preclinical |
| Combination Therapy (e.g., MAT2A inhibitor + Taxanes) | MAT2A and Microtubules | Homozygous MTAP deletion | Preclinical data suggests synergistic anti-tumor activity in MTAP-deleted cancer models.[7] | Explored in clinical trials[9] |
Pharmacodynamic Biomarkers: Monitoring Target Engagement
Beyond the predictive biomarker of MTAP deletion, pharmacodynamic biomarkers are essential for confirming that the drug is hitting its target and eliciting the desired biological effect.
| Biomarker | Sample Type | Expected Change with MAT2A Inhibition | Significance |
| Plasma S-adenosylmethionine (SAM) | Plasma | Decrease | Confirms systemic inhibition of MAT2A activity.[1][2][6] |
| Tumor Symmetric Dimethyl Arginine (SDMA) | Tumor Tissue | Decrease | Indicates downstream inhibition of PRMT5 activity within the tumor.[2][6] |
Experimental Protocols
Detection of MTAP Deletion
Accurate identification of MTAP gene status is the cornerstone of patient selection for MAT2A inhibitor therapy. Several methods can be employed:
-
Next-Generation Sequencing (NGS): This is a comprehensive method that can detect homozygous deletions of the MTAP gene from tumor DNA.[10]
-
Protocol Outline:
-
Isolate genomic DNA from formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
Prepare a sequencing library using a targeted panel that includes the MTAP gene locus or whole-exome/genome sequencing.
-
Sequence the library on a high-throughput sequencing platform.
-
Analyze the sequencing data to determine the copy number of the MTAP gene. A complete loss of reads mapping to the MTAP locus indicates a homozygous deletion.
-
-
-
Fluorescence In Situ Hybridization (FISH): FISH uses fluorescently labeled DNA probes to visualize the presence or absence of the MTAP gene on chromosomes.[11]
-
Protocol Outline:
-
Prepare slides with thin sections of FFPE tumor tissue.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to unmask the DNA.
-
Hybridize the slides with a locus-specific DNA probe for the MTAP gene and a control probe for a stable chromosomal region.
-
Wash the slides to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Visualize the fluorescent signals under a microscope. The absence of the MTAP probe signal in the presence of the control probe signal indicates a deletion.
-
-
-
Immunohistochemistry (IHC): IHC detects the presence or absence of the MTAP protein in tumor tissue. The loss of protein expression is a surrogate marker for the homozygous deletion of the gene.[2][10][11]
-
Protocol Outline:
-
Prepare slides with thin sections of FFPE tumor tissue.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval to expose the MTAP protein.
-
Incubate the slides with a primary antibody specific for the MTAP protein.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain the nuclei.
-
Examine the slides under a microscope. The absence of staining in tumor cells, in the presence of positive staining in surrounding normal cells (internal control), indicates MTAP protein loss.
-
-
Measurement of Symmetric Dimethyl Arginine (SDMA)
Monitoring the levels of SDMA in tumor tissue can provide evidence of the downstream effects of MAT2A inhibition on PRMT5 activity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is considered the gold standard for the accurate quantification of small molecules like SDMA.[12][13]
-
Protocol Outline:
-
Homogenize fresh-frozen tumor biopsy samples.
-
Perform protein precipitation to remove larger molecules.
-
Separate the components of the extract using liquid chromatography.
-
Detect and quantify SDMA using a mass spectrometer based on its mass-to-charge ratio.
-
Normalize the SDMA concentration to the total protein concentration in the sample.
-
-
Visualizing the Pathway and Experimental Workflow
To better understand the biological rationale and the process of biomarker identification, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: The MAT2A-PRMT5 signaling pathway in normal versus MTAP-deleted cancer cells.
Caption: A typical workflow for the discovery and validation of predictive biomarkers.
References
- 1. aacr.org [aacr.org]
- 2. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agios Presents Data from Single Agent Dose-Escalation Arm of Phase 1 Study of AG-270, a MAT2A Inhibitor, in Patients with MTAP-Deleted Tumors – Agios Pharmaceuticals, Inc. [investor.agios.com]
- 10. mtapdeletion.com [mtapdeletion.com]
- 11. CDKN2A and MTAP Are Useful Biomarkers Detectable by Droplet Digital PCR in Malignant Pleural Mesothelioma: A Potential Alternative Method in Diagnosis Compared to Fluorescence In Situ Hybridisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. idexxbioanalytics.com [idexxbioanalytics.com]
- 13. Evaluation of Renal Biomarkers, Including Symmetric Dimethylarginine, following Gentamicin-Induced Proximal Tubular Injury in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of MAT2A Inhibition in MTAP-Deleted Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selective targeting of cancers with specific genetic vulnerabilities is a cornerstone of modern precision oncology. A significant breakthrough in this area is the therapeutic strategy aimed at tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, including non-small cell lung cancer, pancreatic cancer, bladder cancer, and glioblastoma, creates a synthetic lethal dependency on the enzyme methionine adenosyltransferase 2A (MAT2A).[1][2] Inhibition of MAT2A depletes the universal methyl donor S-adenosylmethionine (SAM), which in turn reduces the activity of protein arginine methyltransferase 5 (PRMT5).[2] This disruption of the MAT2A-PRMT5 axis leads to defects in mRNA splicing, induction of DNA damage, and ultimately, selective apoptosis in cancer cells.[3]
This guide provides a comparative overview of the efficacy of MAT2A inhibitors in various MTAP-deleted tumor types, with a focus on the investigational compound Mat2A-IN-19. As specific efficacy data for this compound is not publicly available, data for the structurally similar and potent inhibitor, Mat2A-IN-2, will be used as a proxy where applicable. We will also compare its performance with other notable MAT2A inhibitors and alternative therapeutic strategies targeting the same pathway.
Comparative Efficacy of MAT2A Inhibitors
The development of small molecule inhibitors targeting MAT2A has yielded several promising candidates that have demonstrated preclinical and clinical activity in MTAP-deleted cancers. The following tables summarize the available quantitative data for key MAT2A inhibitors across different tumor models.
Table 1: In Vitro Efficacy of MAT2A Inhibitors in MTAP-Deleted Cancer Cell Lines
| Inhibitor | Cell Line | Tumor Type | IC50 (nM) | Reference |
| AG-270 | HCT116 MTAP-/- | Colon Cancer | 260 | [4] |
| KP4 | Pancreatic Cancer | Data not specified | [5] | |
| Compound 30 | HCT116 MTAP-/- | Colon Cancer | 273 | [6] |
| Compound 17 | HCT116 MTAP-/- | Colon Cancer | 1400 | [7] |
| SCR-7952 | HCT116 MTAP-/- | Colon Cancer | Potent Inhibition | [2] |
| AGI-24512 | HCT116 MTAP-/- | Colon Cancer | ~100 | [3] |
Table 2: In Vivo Efficacy of MAT2A Inhibitors in MTAP-Deleted Xenograft Models
| Inhibitor | Xenograft Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| AG-270 | HCT116 MTAP-/- | Colon Cancer | 50 mg/kg, qd | 43% | [6] |
| HCT116 MTAP-/- | Colon Cancer | 100 mg/kg | Mouse toxicity observed | [4] | |
| KP4 | Pancreatic Cancer | 300 mg/kg, bid | 67.8% | [5] | |
| Compound 30 | HCT116 MTAP-/- | Colon Cancer | 20 mg/kg, qd | 60% | [6] |
| Compound 17 | HCT116 MTAP-/- | Colon Cancer | 30 mg/kg, qd | 58.4% | [7] |
| Compound 28 | HCT116 MTAP-/- | Colon Cancer | Not specified | Antitumor response induced | [8] |
| IDE397 | Multiple PDX Models | Various Solid Tumors | Not specified | Selective anti-tumor activity | [9] |
Alternative Therapeutic Strategies
Given the central role of PRMT5 downstream of MAT2A, direct inhibition of PRMT5 represents a mechanistically related and promising alternative therapeutic approach for MTAP-deleted cancers. MTA-cooperative PRMT5 inhibitors are a novel class of drugs that selectively bind to the PRMT5-MTA complex, which is abundant only in MTAP-deleted cells, thus offering a potentially wider therapeutic window.[9]
Table 3: Efficacy of Select PRMT5 Inhibitors in MTAP-Deleted Cancers
| Inhibitor | Target | Tumor Type(s) | Key Efficacy Data | Reference |
| MRTX1719 | MTA-cooperative PRMT5 | Pancreatic, Various Solid Tumors | Single-agent efficacy in Phase I/II trials; Potent in PDAC cell lines and PDX models. | [1][10] |
| AMG 193 | MTA-cooperative PRMT5 | Pancreatic, Various Solid Tumors | 60-fold higher potency in the presence of MTA; Favorable safety profile in Phase I. | [10] |
| TNG908/TNG462 | MTA-cooperative PRMT5 | Malignant Peripheral Nerve Sheath Tumor | Drove dose-dependent antitumor activity and tumor regressions in PDX models. | [11] |
| JNJ-64619178 | PRMT5 | B-cell NHL, Solid Tumors | ORR of 5.6% in efficacy-evaluable patients. | [12] |
| PF-06939999 | PRMT5 | HNSCC, NSCLC | Partial responses observed in 2 of 28 efficacy-evaluable patients. | [12] |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and the methods used to evaluate these inhibitors, the following diagrams illustrate the MAT2A signaling pathway and a general experimental workflow.
Caption: MAT2A signaling pathway in MTAP-deleted vs. wild-type cells.
Caption: General experimental workflow for evaluating MAT2A inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to assess the efficacy of MAT2A inhibitors.
Cell Viability Assay (MTT Assay)
This assay determines the concentration of an inhibitor required to reduce the viability of a cell population by 50% (IC50).
-
Materials:
-
MTAP-wild-type (e.g., HCT116 MTAP+/+) and MTAP-deleted (e.g., HCT116 MTAP-/-) cancer cell lines.
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
This compound or other test inhibitor.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a detergent-based buffer).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed both MTAP-wild-type and MTAP-deleted cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the MAT2A inhibitor in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-96 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This experiment evaluates the anti-tumor efficacy of a MAT2A inhibitor in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
MTAP-deleted cancer cells (e.g., HCT116 MTAP-/-).
-
This compound formulated for in vivo administration.
-
Vehicle control.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Subcutaneously inject a suspension of MTAP-deleted cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the MAT2A inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., once daily oral gavage).
-
Measure tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., biomarker analysis by western blot or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.
-
Western Blot for Symmetric Di-Methyl Arginine (SDMA)
This protocol is used to assess the target engagement of MAT2A inhibitors by measuring the levels of a downstream biomarker of PRMT5 activity.
-
Materials:
-
Cell or tumor lysates from treated and control samples.
-
Protein extraction buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against SDMA.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse cells or homogenized tumor tissue in protein extraction buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against SDMA overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in SDMA levels upon inhibitor treatment.
-
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. probiologists.com [probiologists.com]
- 3. researchgate.net [researchgate.net]
- 4. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potential Scaffolds for Methionine Adenosyltransferase 2A (MAT2A) Inhibitors: Virtual Screening, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragment-Based Design of a Potent MAT2a Inhibitor and in Vivo Evaluation in an MTAP Null Xenograft Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. PRMT5 inhibitors: Therapeutic potential in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. onclive.com [onclive.com]
Comparative Kinome Analysis of MAT2A Inhibitors: A Focus on Selectivity and Off-Target Effects
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the kinome profile of representative Methionine Adenosyltransferase 2A (MAT2A) inhibitors. Given the limited public information on a compound specifically designated "Mat2A-IN-19," this guide will utilize data from well-characterized MAT2A inhibitors such as AG-270 and SCR-7952 as exemplary compounds for comparison against alternative therapeutic strategies.
MAT2A has emerged as a significant therapeutic target in oncology, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] This genetic alteration, present in approximately 15% of all human cancers, creates a synthetic lethal dependency on MAT2A.[1][3] The inhibition of MAT2A in these MTAP-deleted cancer cells leads to a critical depletion of S-adenosylmethionine (SAM), which in turn cripples the activity of protein arginine methyltransferase 5 (PRMT5), inducing cell cycle arrest and apoptosis.[1][4] This guide delves into the selectivity of these inhibitors and their off-target kinome profiles, providing essential data for preclinical and clinical research.
Comparative Selectivity and Potency of MAT2A Inhibitors
The primary measure of a MAT2A inhibitor's effectiveness lies in its selective potency against MTAP-deleted cancer cells compared to their wild-type counterparts. This selectivity is crucial for minimizing off-target toxicities. The following table summarizes the in vitro potency and selectivity of several published MAT2A inhibitors.
| Compound | Target | IC50 (nM) in MTAP-deleted cells | IC50 (nM) in MTAP-WT cells | Selectivity Index (WT/deleted) | Reference |
| AG-270 | MAT2A | 300.4 (HCT116 MTAP-/-) | >10,000 | >33 | [4] |
| SCR-7952 | MAT2A | 34.4 (HCT116 MTAP-/-) | >10,000 | >290 | [4] |
| PF-9366 | MAT2A | Not explicitly stated, but causes upregulation of MAT2A protein | Not explicitly stated | Not explicitly stated | [5] |
| AZ'9567 | MAT2A | Potent in HCT116 MTAP KO | Less potent in HCT116 MTAP WT | Data not provided | [6] |
Kinome Profile: Assessing Off-Target Kinase Inhibition
A critical aspect of drug development is understanding the off-target effects of a compound. For MAT2A inhibitors, which are not designed as kinase inhibitors, assessing their activity against a broad panel of kinases (kinome scan) is vital to identify potential liabilities.
| Compound | Kinase Panel Size | Key Off-Target Kinases (Inhibition > 50% at 1 µM) | Reference |
| AG-270 | 39 kinases | No significant inhibition at 10 µM | [5] |
| SCR-7952 | Not explicitly stated | Exhibited little influence on metabolic enzymes | [4] |
| Representative Kinome Scan | 468 kinases | No significant off-target kinases identified at 1 µM for a representative compound | [5] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the underlying biological principles and experimental procedures, the following diagrams are provided.
Caption: Synthetic lethality of MAT2A inhibition in MTAP-deleted cancer cells.
References
- 1. benchchem.com [benchchem.com]
- 2. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SCR‐7952, a highly selective MAT2A inhibitor, demonstrates synergistic antitumor activities in combination with the S‐adenosylmethionine‐competitive or the methylthioadenosine‐cooperative protein arginine methyltransferase 5 inhibitors in methylthioadenosine phosphorylase‐deleted tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanistic safety assessment via multi-omic characterisation of systemic pathway perturbations following in vivo MAT2A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Mat2A-IN-19
Disclaimer: A specific Safety Data Sheet (SDS) for Mat2A-IN-19 was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of novel research-use-only chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations. Treat all uncharacterized substances as potentially hazardous.
This guide provides a procedural framework for the safe handling and disposal of this compound, a small molecule inhibitor intended for laboratory research. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given that the specific toxicological properties of this compound are not fully characterized, a cautious approach to handling is mandatory. Assume the compound is hazardous and take all necessary precautions.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes of solutions containing this compound and from airborne powder. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents dermal absorption. Gloves should be inspected before use and changed regularly or immediately upon contamination. |
| Body Protection | A lab coat worn fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | An N95-rated respirator or higher. | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
Always handle the solid form of this compound in a certified chemical fume hood to minimize inhalation risk.
II. Disposal of this compound Waste
Proper segregation and labeling of chemical waste are paramount to ensure safe disposal. Never dispose of chemical waste down the drain or in the regular trash.
Step-by-Step Disposal Protocol:
-
Waste Categorization: All materials contaminated with this compound are to be considered hazardous chemical waste. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Empty containers that held this compound.
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect contaminated solid items in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. This includes gloves, wipes, and contaminated labware.
-
Liquid Waste: Collect solutions containing this compound in a compatible, shatter-resistant hazardous waste container (e.g., a properly rated plastic or coated glass bottle). Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of through the chemical waste stream unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
-
-
Waste Container Labeling:
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and any other components of a mixture with their approximate concentrations. Avoid using abbreviations or chemical formulas.
-
Indicate the date when waste was first added to the container.
-
Include the Principal Investigator's name and lab location.
-
-
Storage of Chemical Waste:
-
Store hazardous waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Store in secondary containment to prevent spills.
-
Segregate from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste pickup requests.
-
III. Decontamination Procedures
Laboratory Equipment:
-
Reusable labware (e.g., glassware, spatulas) should be decontaminated by soaking in a suitable solvent in which this compound is soluble (consult the product's data sheet for solubility information, if available) or a detergent solution, followed by thorough rinsing. The initial solvent rinse should be collected as hazardous waste.
-
Surfaces, such as benchtops and the interior of the chemical fume hood, should be wiped down with a detergent solution after handling this compound. All cleaning materials must be disposed of as solid hazardous waste.
IV. Spill Response
-
Small Spills (Solid):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent paper to avoid raising dust.
-
Carefully sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
Decontaminate the spill area with a detergent solution and dispose of all cleaning materials as hazardous waste.
-
-
Small Spills (Liquid):
-
Alert others in the area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or granules.
-
Absorb the spill and place the absorbent material in a labeled hazardous waste container.
-
Decontaminate the spill area with a detergent solution and dispose of all cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS department or emergency response team immediately.
-
Visual Guide to this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste generated from research involving this compound.
Caption: Disposal workflow for this compound waste.
Personal protective equipment for handling Mat2A-IN-19
Essential Safety and Handling Guide for Mat2A-IN-19
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Specific Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or latex gloves | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood. A dust mask may be used for handling the solid form to avoid inhalation of particles. | Minimizes inhalation of the compound, which may be harmful.[1] |
Operational and Disposal Plans
Strict adherence to the following operational and disposal protocols is essential for the safe handling and disposal of this compound.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Work should be conducted in a designated area, preferably within a chemical fume hood to control dust and vapors.[1]
-
Weighing and Aliquoting : Handle the solid compound with care to avoid generating dust. Use appropriate tools (e.g., spatula, weigh paper) for transferring the substance. For creating solutions, add the solvent to the pre-weighed compound slowly to prevent splashing.
-
Spill Management : In case of a spill, isolate the area. For small spills of the solid, gently sweep up the material and place it in a sealed container for disposal.[1] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Do not allow the product to enter drains.[1]
-
Hygiene : After handling, wash hands thoroughly with soap and water.[1] Contaminated clothing should be removed and laundered separately before reuse. Do not eat, drink, or smoke in the handling area.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection : Collect all solid waste (e.g., contaminated gloves, weigh paper, absorbent materials) and liquid waste in separate, clearly labeled, and sealed containers.
-
Waste Storage : Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal : Dispose of chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
